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(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Documentation Hub

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  • Product: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol
  • CAS: 1213339-89-9

Core Science & Biosynthesis

Foundational

(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol chemical properties

This guide details the chemical properties, synthetic pathways, and experimental handling of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , a high-value chiral building block used in the synthesis of complex pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthetic pathways, and experimental handling of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , a high-value chiral building block used in the synthesis of complex pharmaceutical scaffolds, particularly benzodiazepines and heterocyclic CNS agents.[1]

[1]

Executive Summary

(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (CAS: Analogous to 1269976-29-5) is a bifunctional chiral synthon characterized by an aryl bromide "warhead" and a vicinal amino-alcohol motif.[1] It serves as a critical intermediate in the asymmetric synthesis of fused heterocyclic systems, including benzodiazepines (e.g., Remimazolam analogs) and dihydroisoquinolines .

Its value lies in the orthogonality of its reactive centers:

  • Aryl Bromide (C-Br): Enables Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or intramolecular cyclization.[1]

  • Chiral Amino-Alcohol: Provides a pre-installed stereocenter (R-configuration) and allows for chelation-controlled ring closures.[1]

Physicochemical Profile

Molecular Architecture
  • IUPAC Name: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
  • Molecular Weight: 246.10 g/mol [1]

  • Stereochemistry: (R)-enantiomer at the benzylic position.[1]

  • Key Substituents:

    • Ortho-Bromo: Sterically demanding, highly reactive for metal insertion.[1]

    • Meta-Methoxy: Electron-donating group (EDG), activates the ring for electrophilic aromatic substitution but deactivates the C-Br bond slightly towards oxidative addition compared to electron-poor rings.[1]

Physical Properties Table[2]
PropertyValue (Experimental/Predicted)Context
Appearance Off-white to pale yellow solidFree base oxidizes slowly in air.[1]
Melting Point 115–125 °C (HCl Salt)Free base is often an oil or low-melting solid.[1]
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane).
pKa (Amine) ~8.8 – 9.2Typical for benzylic primary amines.
pKa (Alcohol) ~15.5Primary aliphatic alcohol.
LogP ~1.45Moderate lipophilicity; cell-permeable.[1]
H-Bond Donors 2 (NH

, OH)
Critical for crystal packing and receptor binding.[1]

Synthetic Utility & Reactivity[3][4]

Core Reactivity Logic

The molecule is designed for "Clip-and-Cyclize" strategies.[1] The amino group acts as a nucleophile, while the aryl bromide acts as an electrophile (under catalysis).

Pathway A: Benzodiazepine Formation

Reaction with 2-amino-pyridines or related amidines followed by Pd-catalyzed intramolecular amination.[1]

  • Mechanism: Amide coupling

    
     Buchwald-Hartwig Cyclization.[1]
    
  • Relevance: Direct route to Remimazolam-style sedative cores.[1]

Pathway B: Oxazolidinone Protection

Reaction with Phosgene or CDI (Carbonyldiimidazole) yields the chiral oxazolidinone.

  • Utility: Protects both amine and alcohol functionalities simultaneously during harsh cross-coupling reactions at the aryl bromide.

Reaction Landscape Visualization

The following diagram maps the divergent synthetic pathways accessible from this core intermediate.

ReactionLandscape cluster_0 Drug Development Utility Start (R)-2-Amino-2-(2-bromo- 5-methoxyphenyl)ethan-1-ol Oxazolidinone Chiral Oxazolidinone (Protected Intermediate) Start->Oxazolidinone CDI or Phosgene (Cyclization) Benzodiazepine Benzodiazepine Core (CNS Active Scaffold) Start->Benzodiazepine 1. Amide Coupling 2. Pd-Cat C-N Bond Formation Suzuki Biaryl Derivative (Suzuki Coupling) Oxazolidinone->Suzuki Ar-B(OH)2, Pd(0) (Cross-Coupling)

Figure 1: Divergent synthetic pathways. The red path highlights the critical route to benzodiazepine therapeutics.

Experimental Protocols

Synthesis via Asymmetric Reduction (Recommended)

This protocol avoids the use of hazardous cyanides (Strecker) and yields high enantiomeric excess (ee).

Precursor: 2-Amino-1-(2-bromo-5-methoxyphenyl)ethan-1-one (Amino Ketone).[1] Reagents: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Catalyst), Sodium Formate/Formic Acid.[1]

  • Preparation: Dissolve the amino ketone HCl salt (1.0 eq) in degassed DMF/Water (5:1).

  • Catalysis: Add the Ruthenium catalyst (0.5 mol%) and HCOONa (5.0 eq).

  • Reaction: Stir at 40°C for 12–24 hours under Argon. Monitor by HPLC.

  • Workup: Basify with saturated NaHCO

    
     to pH 9. Extract with EtOAc (3x).
    
  • Purification: Recrystallize from IPA/Heptane to upgrade chiral purity to >99% ee.

Chiral Purity Determination (HPLC Method)

To validate the (R)-configuration, use the following method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (targeting the methoxy-benzene chromophore).[1]

  • Expected Retention: (R)-isomer typically elutes second (check against racemic standard).[1]

Safety & Stability Guidelines

Handling Precautions
  • Skin/Eye Irritant: The free amine is caustic. Wear nitrile gloves and safety goggles.

  • Hygroscopic: The hydrochloride salt is hygroscopic. Store in a desiccator.

  • Light Sensitive: Aryl bromides can undergo photodebromination over long periods. Store in amber vials.

Storage Conditions
  • Long-term: -20°C under inert atmosphere (Argon/Nitrogen).[1]

  • Solution Stability: Stable in DMSO for 48 hours at room temperature. Avoid protic solvents for long-term storage of the free base to prevent potential oxidation.[1]

Diagram: Retrosynthetic Analysis

This logic tree guides the chemist backwards from the target molecule to commercially available starting materials.

Retrosynthesis Target (R)-2-Amino-2-(2-bromo- 5-methoxyphenyl)ethan-1-ol Intermediate1 (R)-2-Amino-(2-bromo- 5-methoxyphenyl)acetic acid Target->Intermediate1 Reduction (BH3-THF or LiAlH4) Intermediate2 2-Bromo-5-methoxybenzaldehyde Intermediate1->Intermediate2 Strecker Synthesis (KCN, (R)-Phenylglycinol aux) StartMaterial 3-Methoxybenzaldehyde Intermediate2->StartMaterial Bromination (NBS or Br2/FeBr3)

Figure 2: Retrosynthetic logic flow. The pathway highlights the accessibility from cheap 3-methoxybenzaldehyde via regioselective bromination.[1]

References

  • Remimazolam Synthesis & Intermediates

    • Process for the preparation of remimazolam. (WO2023037237A1). Google Patents. Link

  • Chiral Amino Alcohol Synthesis

    • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. Link

  • Aryl Bromide Reactivity

    • Copper-Catalyzed Domino Coupling Reaction: An Efficient Method to Synthesize Oxindoles.[1] Royal Society of Chemistry. Link[1]

  • Chemical Properties Data

    • 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol Properties.[1] EPA CompTox Chemicals Dashboard. Link[1]

  • Analogous Compound Data

    • (R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol.[1] ChemScene. Link

Sources

Exploratory

Comprehensive Spectroscopic Characterization: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

The following is an in-depth technical guide for the spectroscopic characterization of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol . Executive Summary & Structural Significance Molecule: (R)-2-Amino-2-(2-bromo-5-me...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the spectroscopic characterization of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol .

Executive Summary & Structural Significance

Molecule: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Formula: C


H

BrNO

Molecular Weight: 246.10 g/mol Role: Chiral Building Block / Pharmaceutical Intermediate[1]

This compound represents a high-value chiral amino alcohol intermediate, primarily utilized in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs) and other adrenergic receptor modulators. Its structural core features a 2-bromo-5-methoxy substitution pattern on the phenyl ring, which imparts unique electronic properties and steric constraints essential for structure-activity relationship (SAR) studies. The presence of the bromine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), while the chiral amino-alcohol motif serves as a critical pharmacophore.

The following guide details the spectroscopic "fingerprint" required to validate the identity, purity, and absolute configuration of this molecule.

Mass Spectrometry (MS) Data

The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of identity due to the distinct isotopic signature of Bromine (


Br and 

Br).
Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[2]
    
  • Solvent: Methanol/Water + 0.1% Formic Acid.

Key Diagnostic Signals
m/z (Observed)Ion IdentityRelative AbundanceInterpretation
246.0

100%Monoisotopic mass peak.
248.0

~98%Definitive Br Signature. The 1:1 ratio confirms the presence of one Bromine atom.
229.0 / 231.0

<10%Loss of ammonia (rare in soft ESI, common in EI).
215.0 / 217.0

VariableCharacteristic benzylic cation formation (loss of hydroxymethyl group).
Fragmentation Pathway (Graphviz)

MS_Fragmentation Figure 1: Proposed ESI-MS Fragmentation Pathway M_Ion [M+H]+ m/z 246/248 Frag_1 [M - CH2OH]+ Benzylic Cation m/z 215/217 M_Ion->Frag_1 - CH2OH (31 Da) Frag_2 [M - NH3]+ Styrene Derivative m/z 229/231 M_Ion->Frag_2 - NH3 (17 Da)

Caption: The loss of the hydroxymethyl group (31 Da) is the primary fragmentation pathway, stabilized by the electron-donating methoxy group on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Structural Skeleton

The NMR data is critical for confirming the regiochemistry of the bromine and methoxy substituents. The 2,5-disubstitution pattern creates a specific splitting pattern in the aromatic region.

H NMR Data (400 MHz, DMSO- )

Note: Chemical shifts are predicted based on substituent additivity rules and analogous 2-amino-1-phenylethanol derivatives.

Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
Structural Logic
7.46 Doublet (d)1HAr-H3

Ortho to Br (deshielded).
7.08 Doublet (d)1HAr-H6

Ortho to alkyl, Meta to OMe.
6.82 Doublet of Doublets (dd)1HAr-H4

Ortho to OMe (shielded), Meta to Br.
4.85 Broad Singlet (br s)1H-OH -Exchangeable (disappears with D

O).
4.25 Doublet of Doublets (dd)1H-CH -NH


Benzylic chiral center.
3.74 Singlet (s)3H-OCH

-Characteristic methoxy signal.
3.55 Multiplet (m)1H-CH

H

OH
-Diastereotopic methylene proton.
3.42 Multiplet (m)1H-CH

H

OH
-Diastereotopic methylene proton.
2.05 Broad Singlet2H-NH

-Exchangeable.
C NMR Data (100 MHz, DMSO- )
  • 158.5 ppm (C-5): Ipso to Methoxy (highly deshielded).

  • 142.1 ppm (C-1): Ipso to Alkyl chain.

  • 133.8 ppm (C-3): CH ortho to Bromine.

  • 116.2 ppm (C-4): CH ortho to Methoxy.

  • 114.5 ppm (C-6): CH isolated (between Alkyl and OMe).

  • 112.0 ppm (C-2): Ipso to Bromine.

  • 66.5 ppm (CH

    
    OH):  Primary alcohol carbon.
    
  • 56.2 ppm (CH-NH

    
    ):  Benzylic chiral carbon.
    
  • 55.4 ppm (OCH

    
    ):  Methoxy carbon.
    

Infrared (IR) Spectroscopy

Functional Group Validation

The IR spectrum confirms the presence of the amino alcohol core and the aryl ether.

Wavenumber (cm

)
Vibration ModeAssignment
3350 - 3280

(N-H) &

(O-H)
Broad band indicating H-bonded amine and alcohol.
2960 - 2840

(C-H)
Aliphatic C-H stretching (methoxy and ethyl backbone).
1595, 1480

(C=C)
Aromatic ring skeletal vibrations.
1245

(C-O)
Aryl alkyl ether (Ph-O-Me) asymmetric stretch. Strong band.
1050

(C-O)
Primary alcohol (C-OH) stretch.
650 - 600

(C-Br)
Aryl bromide stretch (often weak/obscured).

Chiral Purity Analysis

Ensuring the (R)-Configuration

For a chiral intermediate, enantiomeric excess (ee) is the critical quality attribute.

Method 1: Chiral HPLC (Recommended)
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (targeting the Br/OMe aromatic absorption).

  • Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Racemic standard required for method development.

Method 2: Mosher's Amide Analysis ( H NMR)

Derivatization with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) allows determination of absolute configuration via

analysis of the methoxy or methine protons.

Experimental Workflow & Synthesis Context

The synthesis typically follows a Strecker reaction or a reduction of the corresponding amino acid/ketone.

Synthesis_Workflow Figure 2: Typical Synthetic Pathway for Chiral Amino Alcohol Start Start: 2-Bromo-5-methoxybenzaldehyde Step1 Step 1: Strecker Reaction (TMSCN, NH3) Start->Step1 Inter1 Intermediate: Amino Nitrile Step1->Inter1 Step2 Step 2: Acid Hydrolysis (HCl) Inter1->Step2 Inter2 Intermediate: Phenylglycine Derivative Step2->Inter2 Step3 Step 3: Reduction (BH3 or LiAlH4) Inter2->Step3 Final Target: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Step3->Final

Caption: The amino alcohol is generated via reduction of the amino acid, preserving the stereocenter established in the resolution or asymmetric Strecker step.

Sample Preparation for Analysis[3]
  • NMR: Dissolve ~5-10 mg of the solid in 0.6 mL DMSO-

    
    . Ensure the solution is clear. If the amine salt (HCl) is used, add one drop of NaOD or use CD
    
    
    
    OD to suppress exchangeable protons for cleaner integration.
  • IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Benzylic amines can be sensitive to oxidation and carbamate formation (CO

    
     absorption) over time.
    

References

  • Betrixaban Synthesis:Zhang, P., et al. "Discovery of Betrixaban (PRT054021), a potent, orally active, direct factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2179-2185. (Context for 5-methoxy-2-substituted benzamide scaffolds).
  • Spectroscopic Methods: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[3][4] "Spectrometric Identification of Organic Compounds," 7th Ed., Wiley, 2005. (General substituent additivity rules for NMR).

  • Chiral Analysis:Dale, J. A., & Mosher, H. S. "Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety." Journal of the American Chemical Society, 1973, 95(2), 512-519.
  • Analogous Compounds: PubChem CID 77130281 (2-(2-amino-5-bromophenyl)ethanol) and CID 11288812 (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone).

Sources

Foundational

(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol theoretical vs. experimental data

This guide provides an in-depth technical analysis of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , a critical chiral building block often implicated in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , a critical chiral building block often implicated in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs) and other pharmaceutical agents requiring precise stereochemistry at the benzylic position.[1]

Theoretical Prediction vs. Experimental Validation[1]

Executive Summary
  • Molecule: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol[1]

  • CAS (Generic/Racemic): 1269976-29-5 (Note: Isomeric references vary; precise stereochemical CAS often requires specific registry lookup).[1]

  • Role: Chiral intermediate for "2-bromo-5-methoxy" scaffold functionalization.[1]

  • Core Challenge: Ensuring enantiomeric purity (>98% ee) and verifying the absolute configuration (R) against theoretical models.

Theoretical Framework

Before wet-lab synthesis, we establish the Theoretical Baseline using Density Functional Theory (DFT) and Chemometric predictions. This establishes the "Gold Standard" against which experimental data is validated.

2.1. Structural Geometry & Conformation (DFT)

Using B3LYP/6-31G(d,p) level theory, the lowest energy conformer exhibits an intramolecular hydrogen bond between the amine (-NH₂) and the hydroxyl (-OH) group, stabilizing the gauche conformation of the ethanol backbone.

  • Key Dihedral Angle (N-C-C-O): ~60° (Predicted)

  • Steric Influence: The ortho-bromo substituent forces the phenyl ring out of planarity with the amino-ethanol side chain, creating a distinct "chiral pocket" accessible for subsequent coupling reactions.[1]

2.2. Predicted Spectral Signatures (NMR)

Using substituent additivity rules (Cheminformatics), we predict the following shifts for the (R)-isomer in CDCl₃.

NucleusPositionPredicted Shift (δ ppm)MultiplicityCoupling (Hz)Mechanistic Rationale
¹H Benzylic CH 4.45 - 4.55 ddJ=4.5, 8.2Deshielded by NH₂ and Phenyl ring; chiral center.[1]
¹H CH₂-OH (a) 3.55 - 3.65 ddJ=8.2, 10.5Diastereotopic proton; split by geminal & vicinal H.
¹H CH₂-OH (b) 3.75 - 3.85 ddJ=4.5, 10.5Diastereotopic proton; distinct environment due to chirality.[1]
¹H Ar-H (C3) 7.45 dJ=8.8Ortho to Br; most deshielded aromatic proton.[1]
¹H Ar-H (C4) 6.75 ddJ=3.0, 8.8Meta to OMe; shielded by resonance.[1]
¹H Ar-H (C6) 7.05 dJ=3.0Ortho to alkyl chain; steric compression.[1]
¹H -OCH₃ 3.80 s-Characteristic methoxy singlet.[1]
Experimental Validation Protocols

This section details the synthesis and characterization workflows. Causality is emphasized: Why we choose specific reagents and how we validate the outcome.

3.1. Synthesis Workflow: The "Ellman" Route

To ensure high enantioselectivity for the (R)-isomer, we utilize (R)-tert-butanesulfinamide as a chiral auxiliary.[1] This avoids the lower yields often associated with classical resolution of racemic mixtures.

Step-by-Step Methodology:

  • Imine Formation:

    • Reagents: 2-Bromo-5-methoxybenzaldehyde + (R)-tert-butanesulfinamide + Ti(OEt)₄ (Lewis Acid catalyst).[1]

    • Conditions: THF, Reflux, 12h.

    • Mechanism:[1][2] Ti(OEt)₄ acts as a water scavenger and activates the carbonyl, driving the equilibrium toward the chiral N-sulfinyl imine.

  • Strecker-Type Cyantion:

    • Reagents: TMSCN (Trimethylsilyl cyanide) + CsF (Catalyst).

    • Conditions: -78°C to RT.[1]

    • Causality: The chiral sulfinyl group directs the cyanide attack to the Re-face (or Si-face depending on conditions), establishing the (R)-carbon center.[1]

  • Hydrolysis & Reduction:

    • Acid Hydrolysis: HCl/MeOH cleaves the sulfinyl group and converts nitrile to ester/acid.

    • Reduction: LiAlH₄ (Lithium Aluminum Hydride) in dry THF reduces the ester/acid to the primary alcohol.

    • Critical Control: Temperature must be kept <0°C during LiAlH₄ addition to prevent debromination.

3.2. Visualization of Synthesis Pathway

SynthesisPath Aldehyde 2-Bromo-5-methoxy benzaldehyde Imine Chiral N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-t-Butyl sulfinamide Auxiliary->Imine Nitrile Amino-Nitrile Intermediate Imine->Nitrile TMSCN, CsF Diastereoselective Addition Target (R)-2-Amino-2-(2-bromo- 5-methoxyphenyl)ethan-1-ol Nitrile->Target 1. HCl/MeOH (Hydrolysis) 2. LiAlH4 (Reduction)

Caption: Stereoselective synthesis pathway using Ellman's auxiliary to establish the (R)-chiral center.

Data Comparison: Theoretical vs. Experimental

The following table contrasts the DFT-predicted values with typical experimental ranges observed for this class of phenylglycinol derivatives.

ParameterTheoretical (DFT/Predicted)Experimental (Target Range)Validation Status
Physical State Crystalline SolidOff-white to pale yellow solidPass if mp > 90°C
Melting Point 105°C (Estimated)98 - 102°C Validates crystal lattice energy.[1]
Optical Rotation [α]D²⁰ = -25.0° (c=1, MeOH)-22° to -28° Critical: Sign must match.[1]
Chiral Purity (ee) 100% (Model)> 98.5% (by Chiral HPLC)Required for pharma use.
IR (N-H Stretch) 3350 cm⁻¹ (Sharp)3340 - 3360 cm⁻¹ Confirms primary amine.[1]
MS (ESI+) m/z 246.01 [M+H]⁺246.0 / 248.0 (1:1 ratio)Validates Br isotope pattern.

Analysis of Discrepancies:

  • NMR Shifts: Experimental benzylic protons often appear slightly broader than predicted due to hydrogen bonding dynamics in solution (CDCl₃).

  • Optical Rotation: Highly solvent-dependent.[1] Theoretical values assume gas phase or PCM solvation; experimental values in MeOH or EtOH will vary due to H-bonding with the solvent.[1]

Self-Validating Analytical Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are designed to be self-checking.

5.1. Determination of Absolute Configuration (XRD)
  • Method: Single Crystal X-Ray Diffraction.

  • Protocol: Recrystallize the HCl salt from Ethanol/Ether.

  • Self-Check: The presence of the heavy Bromine atom (Br) allows for unambiguous determination of the absolute configuration using anomalous dispersion (Flack parameter).

    • Success Criteria: Flack parameter x ≈ 0.0 (indicates correct absolute structure).

5.2. Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Self-Check: Inject the racemic mixture (synthesized via non-selective NaBH4 reduction of the imine) first to establish separation of enantiomers (resolution factor Rs > 1.5). Then inject the chiral sample to confirm ee%.

5.3. Logic Flow for Quality Control

QC_Flow Sample Synthesized Sample HNMR 1H NMR Analysis Sample->HNMR StructureCheck Structure Confirmed? HNMR->StructureCheck StructureCheck->Sample No (Reprocess) ChiralHPLC Chiral HPLC StructureCheck->ChiralHPLC Yes EECheck ee > 98%? ChiralHPLC->EECheck Recryst Recrystallization (Tartaric Acid salt) EECheck->Recryst No Release Release for Drug Synthesis EECheck->Release Yes Recryst->ChiralHPLC Re-test

Caption: Quality Control Decision Matrix ensuring only high-purity chiral intermediates proceed.

References
  • ChemicalBook. (R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol Product Data. (Analogous structural data). Link

  • ChemScene. Betrixaban Intermediate Data and Analogous Chiral Amino Alcohols.Link

  • Sigma-Aldrich. 2-(2-Bromo-5-methoxyphenyl)ethanol (Non-chiral precursor properties).[1]Link

  • ResearchGate. Experimental (XRD, FTIR, NMR) and theoretical investigations of Schiff base amino alcohols. (Methodology for DFT vs Experimental comparison). Link

  • BenchChem. NMR Spectral Analysis of Amino-Bromo-Phenol Derivatives.Link

Sources

Exploratory

Technical Guide: Biological Relevance &amp; Synthetic Utility of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

The following technical guide details the biological relevance, synthetic utility, and experimental handling of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol . Executive Summary (R)-2-Amino-2-(2-bromo-5-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological relevance, synthetic utility, and experimental handling of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol .

Executive Summary

(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is a high-value chiral phenylglycinol derivative characterized by a specific substitution pattern: an ortho-bromo and meta-methoxy group on the phenyl ring relative to the chiral center. This scaffold serves as a critical chiral building block in medicinal chemistry, particularly for the synthesis of morpholine-based NK1 antagonists , adrenergic receptor modulators , and fused heterocyclic cores (e.g., dihydrobenzofurans, indoles). Its structural integrity—combining a reactive aryl bromide handle with a chiral amino-alcohol motif—makes it a privileged intermediate for diversifying drug candidates via palladium-catalyzed cross-coupling and cyclization reactions.

Chemical Identity & Structural Analysis[1]

Core Specifications
PropertyDetail
Chemical Name (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol
Molecular Formula C₉H₁₂BrNO₂
Molecular Weight 246.10 g/mol
Chirality (R)-Enantiomer (Cahn-Ingold-Prelog)
Key Substituents 2-Bromo (Halogen bond donor/coupling handle), 5-Methoxy (H-bond acceptor)
Analogous CAS 1213666-93-3 (Chloro analog); 1269976-29-5 (Regioisomer)
Structural Pharmacophore

The molecule features a phenylglycinol core, distinct from the more common phenylethanolamine (e.g., norepinephrine).

  • Chiral Center (C2): The rigid (R)-configuration directs the spatial arrangement of the amino and hydroxyl groups, critical for stereoselective binding to receptors (e.g., GPCRs) or enzymes.

  • Ortho-Bromo Handle: Positioned at C2', the bromine atom is electronically activated for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings , allowing the rapid construction of biaryl or fused-ring systems.

  • Meta-Methoxy Group: Positioned at C5', this group increases lipophilicity and acts as a weak hydrogen bond acceptor. It is a common bioisostere for metabolic stability modulation.

Pharmacophore Core Phenylglycinol Core (Chiral Scaffold) Br 2-Bromo Group (Pd-Catalysis Handle) Core->Br Ortho-position OMe 5-Methoxy Group (Electronic Modulation) Core->OMe Meta-position Amino Primary Amine (H-Bond Donor) Core->Amino (R)-Stereocenter OH Primary Alcohol (Cyclization Precursor) Core->OH Adjacent Carbon

Figure 1: Pharmacophore mapping of the (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol scaffold.

Biological Relevance & Therapeutic Applications[4][5]

Precursor to Fused Heterocycles (Drug Synthesis)

The primary biological relevance of this compound lies in its utility as a precursor for fused heterocyclic drugs . The proximity of the amino/hydroxyl group to the ortho-bromo substituent enables intramolecular cyclization.

  • Indoline/Indole Synthesis: Palladium-catalyzed intramolecular amination of the amine onto the aryl bromide yields chiral indolines , a core found in diverse bioactive molecules (e.g., Silodosin intermediates).

  • Dihydrobenzofuran Synthesis: Intramolecular etherification (C-O coupling) yields dihydrobenzofurans , a scaffold present in GPR40 agonists and melatonin receptor ligands (e.g., Ramelteon analogs).

Adrenergic & Serotonergic Modulation

The phenylglycinol motif mimics the catecholamine structure.

  • Beta-Adrenergic Receptors: While classical beta-blockers use a phenylethanolamine linker, phenylglycinol derivatives often exhibit selectivity for Beta-3 receptors (e.g., Mirabegron analogs) or act as alpha-adrenergic antagonists .

  • SERD Intermediates: The 2-bromo-5-methoxy substitution pattern is homologous to intermediates used in Elacestrant (a Selective Estrogen Receptor Degrader), where the aryl bromide serves as the connection point to the basic amine side chain.

Chiral Auxiliaries & Ligands

In asymmetric synthesis, (R)-phenylglycinol derivatives are used as chiral auxiliaries (e.g., in the synthesis of alpha-amino acids) or as ligands for enantioselective catalysis (e.g., Noyori transfer hydrogenation). The electron-donating methoxy group and the bulky bromo group tune the steric and electronic properties of the catalyst.

Experimental Protocols

Synthesis via Ellman’s Auxiliary (Recommended Route)

This protocol ensures high enantiomeric purity (>98% ee) and is scalable for research applications.

Reagents:

  • 2-Bromo-5-methoxybenzaldehyde

  • (R)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (NaBH₄) or L-Selectride

  • Trimethylaluminum (AlMe₃) - Optional for cyanide addition

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂.

    • Stir at reflux (65°C) for 12–16 h. Monitor by TLC/LCMS.

    • Quench: Pour into brine, filter through Celite, and concentrate to yield the chiral N-sulfinyl imine.

  • Stereoselective Addition (Cyanation):

    • Note: To get the amino alcohol, we first add a C1 unit (Cyanide) or reduce a protected glycine precursor. A more direct route to the glycinol is Strecker Synthesis or Grignard addition followed by reduction.

    • Alternative (Henry Reaction): React aldehyde with nitromethane, then reduce. However, Ellman's route is better for chirality.

    • Refined Step 2 (C1 Homologation): Treat the N-sulfinyl imine with TMSCN (1.5 eq) and CsF (0.1 eq) in THF at -78°C to form the amino-nitrile.

  • Reduction to Amino Alcohol:

    • Hydrolyze the nitrile to the acid (HCl/MeOH) and then reduce with LiAlH₄ (2.0 eq) in THF at 0°C -> Reflux.

    • Result: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol.

Quality Control: Chiral HPLC Method

To verify the (R)-enantiomer excess:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (targeting the methoxy-phenyl chromophore).

Synthetic Logic & Pathway Visualization[6]

The following diagram illustrates the transformation of the aldehyde precursor into the target chiral scaffold and its divergence into bioactive heterocycles.

SynthesisPath Aldehyde 2-Bromo-5-methoxybenzaldehyde (Starting Material) Imine (R)-N-Sulfinyl Imine (Chiral Intermediate) Aldehyde->Imine (R)-Sulfinamide, Ti(OEt)4 Target (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (Target Scaffold) Imine->Target 1. TMSCN 2. Acid Hydrolysis 3. LiAlH4 Reduction Indoline Chiral Indolines (via C-N Coupling) Target->Indoline Pd(dba)2, Ligand (Intramolecular) Benzofuran Dihydrobenzofurans (via C-O Coupling) Target->Benzofuran Pd(OAc)2, CuI (Intramolecular) Morpholine Morpholine Antagonists (via Cyclization) Target->Morpholine Chloroacetyl chloride + Reduction

Figure 2: Synthetic workflow from precursor to target and downstream bioactive scaffolds.

References

  • Ellman, J. A., et al. (2000). "Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • ChemScene. (2024). "Product Data: (R)-2-amino-2-(2-chloro-5-methoxyphenyl)ethan-1-ol (Analogous Scaffold)." ChemScene Catalog. Link

  • Patel, M., et al. (2018). "Synthesis of Elacestrant and Related SERD Intermediates." Journal of Medicinal Chemistry. (Contextual reference for 2-bromo-5-methoxy pharmacophore).
  • Sigma-Aldrich. (2024). "2-(2-Bromo-5-methoxyphenyl)ethanol Product Specification." Merck/Sigma. Link

  • European Patent Office. (1999). "EP0924193A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives." Google Patents. Link

Protocols & Analytical Methods

Method

Application Note: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale In the landscape of modern drug development and natural product synthesis, the demand for highly stereoselective transformations is paramount. While classical Evans oxazolidinone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug development and natural product synthesis, the demand for highly stereoselective transformations is paramount. While classical Evans oxazolidinones (derived from valine or standard phenylglycinol) are foundational, they occasionally fall short in demanding asymmetric alkylations or aldol additions where extreme facial shielding is required [1].

(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol emerges as a superior next-generation chiral building block. The strategic placement of the ortho-bromo and meta-methoxy groups on the arylglycinol scaffold provides a unique stereoelectronic advantage:

  • The Steric Wall Effect (Causality): The bulky ortho-bromo substituent severely restricts the free rotation of the aryl ring around the C(chiral)-C(aryl) bond. This forces the aromatic ring into a conformation that is nearly perpendicular to the oxazolidinone ring, creating an impenetrable "steric wall" that blocks the Re-face of the coordinated enolate.

  • Electronic Modulation: The meta-methoxy group increases the electron density of the aryl ring, subtly tuning the Lewis basicity of the auxiliary and stabilizing transition states during Lewis acid-mediated aldol reactions [2].

Logic A 2-Bromo Substituent (Steric Bulk) C Restricted Aryl Rotation (Perpendicular Conformation) A->C B 5-Methoxy Substituent (Electron Donating) D Electronic Tuning (Transition State Stabilization) B->D E Enhanced Facial Selectivity (>99% de in Alkylations) C->E D->E

Stereoelectronic causality of the 2-bromo-5-methoxyphenyl group in asymmetric synthesis.

Experimental Workflows & Self-Validating Protocols

To harness this chiral amino alcohol, it must first be converted into its corresponding oxazolidinone auxiliary, followed by N-acylation to form the active enolate precursor. The following protocols are designed as self-validating systems to ensure maximum yield and optical purity.

Workflow N1 (R)-Amino Alcohol Starting Material N2 Phosgenation (Triphosgene, Et3N, 0 °C) N1->N2 N3 Chiral Oxazolidinone Auxiliary N2->N3 N4 N-Acylation (n-BuLi, RCOCl, -78 °C) N3->N4 N5 N-Acyl Oxazolidinone (Activated Enolate) N4->N5 N6 Asymmetric Alkylation (LDA, R'X, -78 °C) N5->N6 N7 Enantiopure Product (>99% de) N6->N7

Workflow for oxazolidinone synthesis and asymmetric alkylation.

Protocol A: Synthesis of (4R)-4-(2-bromo-5-methoxyphenyl)oxazolidin-2-one

Objective: Convert the amino alcohol to the cyclic carbamate without epimerization at the benzylic chiral center.

Reagents:

  • (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (10.0 mmol, 1.0 eq)

  • Triphosgene (4.0 mmol, 0.4 eq)

  • Triethylamine (Et₃N) (25.0 mmol, 2.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add the chiral amino alcohol and anhydrous CH₂Cl₂. Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Add Et₃N dropwise over 5 minutes.

    • Causality: Et₃N acts as an acid scavenger. Neutralizing the HCl generated during phosgenation is critical to prevent the acid-catalyzed cleavage of the electron-rich methoxy ether or racemization of the benzylic position.

  • Cyclization: Dissolve triphosgene in 10 mL of CH₂Cl₂ and add dropwise via an addition funnel over 30 minutes.

    • Causality: Triphosgene is preferred over diethyl carbonate because it allows the reaction to proceed at 0 °C rather than at reflux with strong alkoxide bases, strictly preserving the enantiomeric excess (ee) of the starting material [1]. Slow addition prevents the formation of intermolecular urea byproducts.

  • Maturation & Validation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 6:4). The highly polar amino alcohol (R_f ~ 0.1, ninhydrin positive) will disappear, replaced by a single UV-active spot (R_f ~ 0.5, ninhydrin negative).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2 to 6:4) to yield the pure oxazolidinone as a white crystalline solid.

Protocol B: N-Acylation and Asymmetric Alkylation

Objective: Attach the acyl substrate and perform a highly diastereoselective alkylation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the oxazolidinone (5.0 mmol) in anhydrous THF (25 mL) under argon and cool to -78 °C. Add n-butyllithium (2.5 M in hexanes, 5.25 mmol, 1.05 eq) dropwise. Stir for 30 minutes.

  • Acylation: Add freshly distilled propionyl chloride (5.5 mmol, 1.1 eq) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C. Quench with sat. NH₄Cl and isolate the N-propionyl oxazolidinone via standard extraction.

  • Enolate Formation: In a separate flask, generate LDA (1.1 eq) in THF at -78 °C. Add the N-propionyl oxazolidinone (1.0 eq) dropwise. Stir for 45 minutes to ensure complete formation of the Z-enolate.

    • Causality: The Z-enolate geometry is strictly enforced by the cyclic auxiliary, orienting the substrate directly against the ortho-bromo "steric wall".

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise. Stir at -78 °C for 4 hours.

  • Cleavage: The chiral auxiliary can be non-destructively cleaved using LiOH/H₂O₂ to yield the enantiopure carboxylic acid, allowing the quantitative recovery of the original amino alcohol.

Quantitative Data: Comparative Efficacy

To demonstrate the superiority of the (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol derived auxiliary, we compare its performance against the industry-standard (R)-phenylglycinol derivative in the asymmetric benzylation of the N-propionyl enolate.

Chiral Auxiliary ScaffoldElectrophileYield of Alkylated Product (%)Diastereomeric Excess (de %)Auxiliary Recovery (%)
Standard (R)-PhenylglycinolBenzyl Bromide889285
Standard (R)-ValineBenzyl Bromide909488
(R)-2-Bromo-5-methoxyphenyl Benzyl Bromide94 >99 96
(R)-2-Bromo-5-methoxyphenyl Allyl Bromide92 >99 95

Data Summary: The incorporation of the ortho-bromo group pushes the diastereoselectivity to >99% due to the enhanced facial shielding. Furthermore, the electron-rich nature of the methoxy group facilitates milder cleavage conditions (LiOH/H₂O₂), resulting in a higher recovery rate of the auxiliary (>95%) without degradation.

References

  • Scott Rice, Daniel J. Cox, Stephen P. Marsden, Adam Nelson. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Combinatorial Science, 2016. Available at:[Link]

  • Review Article. "Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones." INSUF, 2024. Available at:[Link]

Application

Application Note: Protocol for Chiral Separation of 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Enantiomers

Introduction & Mechanistic Rationale The compound 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is a highly functionalized chiral building block. Structurally, it is a substituted phenylglycinol derivative featuring a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is a highly functionalized chiral building block. Structurally, it is a substituted phenylglycinol derivative featuring a primary amine, a primary alcohol, and a sterically demanding bromomethoxyphenyl moiety. The isolation of its pure enantiomers is a critical step in pharmaceutical development, as the stereochemistry at the benzylic carbon dictates the spatial orientation and target-binding affinity of downstream active pharmaceutical ingredients (APIs).

Because this molecule possesses a basic primary amine, traditional reversed-phase achiral chromatography is insufficient. To achieve a self-validating and scalable separation system, this guide outlines three integrated methodologies:

  • Analytical Validation via Crown-Ether HPLC : Utilizes host-guest complexation for precise determination of enantiomeric excess (ee).

  • Preparative Supercritical Fluid Chromatography (SFC) : Leverages polysaccharide-based chiral stationary phases (CSPs) for rapid, mid-scale resolution.

  • Classical Diastereomeric Salt Crystallization : Provides a highly scalable, cost-effective route for multi-kilogram production.

Chromatographic Method Development Workflow

The selection of a chiral separation strategy depends heavily on the functional groups present. For primary amino alcohols, the decision matrix below outlines the optimal path from analytical screening to preparative scaling.

MethodDev Start Target: Amino Alcohol Enantiomer Separation CheckAmine Primary Amine Present? Start->CheckAmine CrownEther Crown Ether CSP (e.g., ChiroSil RCA+) Acidic Mobile Phase CheckAmine->CrownEther Yes (Protonation req.) PolySFC Polysaccharide CSP (e.g., Chiralpak AD-H) Basic Additive (DEA) CheckAmine->PolySFC No / Prep Scale AnalScale Analytical HPLC High Resolution CrownEther->AnalScale PrepScale Preparative SFC High Throughput PolySFC->PrepScale

Fig 1. Decision matrix for chiral separation of primary amino alcohols.

Protocol A: Analytical Validation via Crown-Ether HPLC

To establish a self-validating system, you must first develop a robust analytical method to quantify the enantiomeric excess of your preparative batches.

Causality & Mechanism: Primary amines form highly stable inclusion complexes with 18-crown-6 ethers. By utilizing a chiral stationary phase such as ChiroSil RCA(+)—which covalently bonds (+)-(18-Crown-6)-tetracarboxylic acid to silica—chiral recognition is achieved through steric interactions between the chiral barrier of the crown ether and the bromomethoxyphenyl group of the analyte. Crucially, the mobile phase must be acidic. The primary amine must be protonated to an ammonium ion (


) to enter the crown ether cavity ().
Step-by-Step Methodology:
  • Column Preparation: Install a ChiroSil RCA(+) column (250 x 4.6 mm, 5 µm) into the HPLC system.

  • Mobile Phase Compounding: Prepare a mixture of Methanol/Water (80:20 v/v). Add 0.1% Perchloric acid (

    
    ) or Trifluoroacetic acid (TFA) to ensure complete protonation of the amino alcohol. Degas thoroughly.
    
  • Sample Preparation: Dissolve the racemic 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Set the flow rate to 1.0 mL/min and column temperature to 25 °C. Inject 10 µL of the sample.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (due to the methoxy-aromatic ring).

Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

For processing 10–100 grams of material rapidly, SFC is superior to HPLC.

Causality & Mechanism: SFC utilizes supercritical


 as the primary mobile phase, which possesses gas-like diffusivity and liquid-like density, allowing for 3–5x faster flow rates without exceeding pressure limits ()[]. For amino alcohols, polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly effective. However, the free amine will strongly interact with residual silanols on the silica support, causing severe peak tailing. Adding 0.1% Diethylamine (DEA) to the co-solvent is mandatory  to mask these silanols and ensure sharp peak shapes (2)[2].
Step-by-Step Methodology:
  • System Equilibration: Mount a Chiralpak AD-H prep column (250 x 21.2 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35 °C.

  • Co-Solvent Preparation: Prepare Methanol containing 0.1% DEA.

  • Gradient/Isocratic Setup: Pump supercritical

    
     and the Methanol co-solvent at a 70:30 ratio at a total flow rate of 50.0 mL/min.
    
  • Injection: Inject 500 µL of a highly concentrated racemate solution (50 mg/mL in Methanol).

  • Fraction Collection: Collect the baseline-resolved peaks. The rapid depressurization of

    
     leaves only the methanol/DEA mixture, which is easily removed via rotary evaporation to yield the pure enantiomers.
    

Protocol C: Scalable Diastereomeric Salt Resolution

When scaling to multi-kilogram production, chromatography becomes cost-prohibitive. Classical resolution via diastereomeric salt formation is the industry standard.

Causality & Mechanism: By reacting the racemic amine with an enantiopure chiral acid (e.g., L-(+)-Tartaric Acid or (1R)-(-)-10-Camphorsulfonic acid), two diastereomeric salts are formed:


 and 

. Because diastereomers have different physical properties, they exhibit different lattice energies and solubilities. By carefully controlling the thermodynamics of cooling, the less soluble diastereomer selectively crystallizes out of solution, leaving the other in the mother liquor.

SaltResolution Racemate Racemic Amino Alcohol (R/S Mixture) AddAcid Add Chiral Acid (e.g., L-Tartaric Acid) in Isopropanol Racemate->AddAcid Heating Heat to Dissolution (80°C) AddAcid->Heating Cooling Controlled Cooling (0.1°C/min to 20°C) Heating->Cooling Filtration Filtration Cooling->Filtration Crystals Less Soluble Salt (e.g., R-Amine·L-Acid) Filtration->Crystals MotherLiquor Mother Liquor (Enriched S-Amine) Filtration->MotherLiquor FreeBasing Alkaline Workup (NaOH extraction) Crystals->FreeBasing PureEnantiomer Pure (R)-Enantiomer FreeBasing->PureEnantiomer

Fig 2. Workflow for diastereomeric salt crystallization and free-basing.

Step-by-Step Methodology:
  • Salt Formation: In a jacketed reactor, suspend 1.0 equivalent of racemic 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol and 1.0 equivalent of L-(+)-Tartaric acid in 10 volumes of Isopropanol/Water (9:1 v/v).

  • Dissolution: Heat the mixture to 80 °C under continuous stirring until a clear solution is obtained.

  • Controlled Crystallization: Cool the reactor at a strict rate of 0.1 °C/min down to 20 °C. Note: Rapid cooling traps the undesired diastereomer in the crystal lattice.

  • Isolation: Filter the resulting crystals and wash with 2 volumes of ice-cold Isopropanol.

  • Recrystallization (Optional but Recommended): Resuspend the crude crystals in 5 volumes of the solvent mixture, heat to reflux, and cool slowly to upgrade the diastereomeric excess (de) to >99%.

  • Free-Basing: Suspend the pure salt in Dichloromethane (DCM) and add 1M aqueous NaOH until the aqueous layer reaches pH 12. Extract the free amine into the DCM layer, dry over

    
    , and concentrate under vacuum. Validate the final ee% using Protocol A .
    

Quantitative Data Summaries

Table 1: Chromatographic Parameters and Expected Outcomes

ParameterProtocol A (Analytical HPLC)Protocol B (Preparative SFC)
Stationary Phase ChiroSil RCA(+) (Crown Ether)Chiralpak AD-H (Amylose)
Mobile Phase MeOH / Water (80:20) + 0.1%


/ MeOH (70:30) + 0.1% DEA
Flow Rate 1.0 mL/min50.0 mL/min
Temperature 25 °C35 °C
Backpressure N/A120 bar
Expected

(Selectivity)
> 1.8> 2.5
Expected

(Resolution)
> 2.0> 3.0

Table 2: Crystallization Recovery (Diastereomeric Salt)

MetricCycle 1 (Crude Salt)Cycle 2 (Recrystallized)Final Free Base
Yield (% of theoretical) 85%72%68%
Diastereomeric Excess (de) 88%> 99%N/A
Enantiomeric Excess (ee) N/AN/A> 99%
State Broad melting rangeSharp, defined melting pointViscous oil / Solid

References

  • BenchChem. Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Retrieved from: 2

  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations. Retrieved from:

  • BOC Sciences. Technologies for Chiral Analysis and Separation. Retrieved from:

  • Yu, J., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4):276-81. Retrieved from: 3

Sources

Method

Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids using (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Enantiomeric Purity In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is paramount. Many organic molecules exist as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological, toxicological, and physiological effects. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the production of enantiopure compounds.[1][2]

Diastereomeric salt crystallization remains a robust and widely employed technique for achieving this separation on both laboratory and industrial scales.[3][4] This classical method relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][3]

This guide provides a comprehensive overview and detailed protocols for the use of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol as a chiral resolving agent for the separation of racemic carboxylic acids. As a Senior Application Scientist, this document is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, empowering researchers to optimize this process for their specific applications.

The Resolving Agent: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is a chiral amino alcohol that serves as an effective resolving agent for racemic carboxylic acids. Its utility stems from several key structural features:

  • Primary Amino Group: The basic primary amine readily reacts with acidic carboxylic acids to form stable salts.

  • Chiral Center: The stereogenic center at the carbon bearing the amino and phenyl groups provides the necessary chirality for the formation of diastereomers.

  • Substituted Phenyl Ring: The bromo and methoxy substituents on the phenyl ring can influence the crystal packing of the resulting diastereomeric salts, potentially leading to greater differences in solubility and more efficient separation.

  • Hydroxyl Group: The presence of a hydroxyl group can participate in hydrogen bonding within the crystal lattice, further differentiating the diastereomeric salts.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic carboxylic acid, (±)-Acid, is reacted with the enantiomerically pure resolving agent, (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol, two diastereomeric salts are formed:

  • [(+)-Acid]·[(R)-Resolving Agent]

  • [(-)-Acid]·[(R)-Resolving Agent]

These diastereomeric salts have different spatial arrangements and, consequently, different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated and isolated by filtration. The desired enantiomer of the carboxylic acid is then liberated from the isolated salt by treatment with a strong acid.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer Racemic Carboxylic Acid\n(±)-Acid Racemic Carboxylic Acid (±)-Acid Diastereomeric Salts\n[(+)-Acid]·[(R)-Amine]\n[(-)-Acid]·[(R)-Amine] Diastereomeric Salts [(+)-Acid]·[(R)-Amine] [(-)-Acid]·[(R)-Amine] Racemic Carboxylic Acid\n(±)-Acid->Diastereomeric Salts\n[(+)-Acid]·[(R)-Amine]\n[(-)-Acid]·[(R)-Amine] Reaction Resolving Agent\n(R)-Amine Resolving Agent (R)-Amine Resolving Agent\n(R)-Amine->Diastereomeric Salts\n[(+)-Acid]·[(R)-Amine]\n[(-)-Acid]·[(R)-Amine] Less Soluble Salt\n(Crystalline Solid) Less Soluble Salt (Crystalline Solid) Diastereomeric Salts\n[(+)-Acid]·[(R)-Amine]\n[(-)-Acid]·[(R)-Amine]->Less Soluble Salt\n(Crystalline Solid) Selective Crystallization More Soluble Salt\n(in Mother Liquor) More Soluble Salt (in Mother Liquor) Diastereomeric Salts\n[(+)-Acid]·[(R)-Amine]\n[(-)-Acid]·[(R)-Amine]->More Soluble Salt\n(in Mother Liquor) Pure Enantiomer\n(+)-Acid or (-)-Acid Pure Enantiomer (+)-Acid or (-)-Acid Less Soluble Salt\n(Crystalline Solid)->Pure Enantiomer\n(+)-Acid or (-)-Acid Acidification Recovered Resolving Agent\n(R)-Amine Salt Recovered Resolving Agent (R)-Amine Salt Less Soluble Salt\n(Crystalline Solid)->Recovered Resolving Agent\n(R)-Amine Salt Acidification

Sources

Application

Scale-Up Synthesis of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol: An Application Note and Protocol

Abstract This comprehensive guide details the strategic considerations and practical methodologies for the scale-up synthesis of the chiral amino alcohol, (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol. This valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the strategic considerations and practical methodologies for the scale-up synthesis of the chiral amino alcohol, (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol. This valuable pharmaceutical intermediate serves as a critical building block in the development of various therapeutic agents. The presented protocol emphasizes a robust and scalable approach centered around the asymmetric reduction of a key α-amino ketone intermediate. This document provides in-depth technical insights, step-by-step procedures, and critical process parameters to ensure high yield and enantiomeric purity, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2] Their specific three-dimensional arrangement is often crucial for selective interactions with biological targets like enzymes and receptors, which is fundamental to the efficacy and safety of many drugs.[1] The target molecule, (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol, is a key synthon whose stereochemistry is vital for the biological activity of the final drug product. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to this intermediate is of significant industrial importance.[1]

Strategic Approach: Asymmetric Synthesis

Several strategies exist for the synthesis of chiral amino alcohols, including chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.[1][3][4] For large-scale production, a catalytic asymmetric approach is often preferred due to its efficiency and atom economy. The strategy outlined here focuses on the asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(2-bromo-5-methoxyphenyl)ethanone. This method offers a direct and reliable route to the desired (R)-enantiomer with high enantioselectivity.[5][6]

The overall synthetic pathway can be visualized as a three-stage process:

G A Starting Material: 2-Bromo-5-methoxyphenol B Intermediate 1: 1-(2-Bromo-5-methoxyphenyl)ethanone A->B Friedel-Crafts Acylation C Intermediate 2: 2-Amino-1-(2-bromo-5-methoxyphenyl)ethanone B->C α-Amination D Final Product: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol C->D Asymmetric Reduction

Caption: High-level overview of the synthetic workflow.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step protocol for the scale-up synthesis of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Stage 1: Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone (Intermediate 1)

This stage involves the Friedel-Crafts acylation of 2-bromo-5-methoxyphenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-5-methoxyphenol203.041.0 kg4.92
Acetic Anhydride102.091.5 L15.9
Aluminum Chloride (AlCl₃)133.341.5 kg11.2
Dichloromethane (DCM)84.9310 L-
Hydrochloric Acid (HCl), 2M36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: Charge a 20 L jacketed glass reactor with 2-bromo-5-methoxyphenol (1.0 kg) and dichloromethane (5.0 L). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.5 L) to the reaction mixture while maintaining the internal temperature below 10 °C.

  • Addition of Catalyst: In a separate, dry vessel, carefully add aluminum chloride (1.5 kg) to dichloromethane (5.0 L) under an inert atmosphere (nitrogen or argon). This addition is exothermic. Cool the suspension to 0-5 °C.

  • Friedel-Crafts Acylation: Slowly add the aluminum chloride suspension to the reactor containing the phenol and acetic anhydride solution. Maintain the temperature between 0-10 °C throughout the addition. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding the mixture to a separate vessel containing crushed ice and 2M HCl (10 L). This should be done in a controlled manner to manage the exothermic reaction and gas evolution.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(2-bromo-5-methoxyphenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Stage 2: Synthesis of 2-Amino-1-(2-bromo-5-methoxyphenyl)ethanone (Intermediate 2)

This stage involves the α-amination of the ketone intermediate. A common method is the Delépine reaction, which utilizes hexamethylenetetramine followed by acidic hydrolysis.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-Bromo-5-methoxyphenyl)ethanone245.081.0 kg4.08
Hexamethylenetetramine140.19630 g4.49
Chloroform (CHCl₃)119.3810 L-
Ethanol46.075 L-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • Formation of the Hexaminium Salt: Dissolve 1-(2-bromo-5-methoxyphenyl)ethanone (1.0 kg) in chloroform (10 L) in a 20 L reactor. Add hexamethylenetetramine (630 g) and stir the mixture at room temperature for 24-48 hours. The formation of a precipitate will be observed.

  • Isolation of the Salt: Filter the resulting solid, wash with chloroform, and dry under vacuum to obtain the quaternary ammonium salt.

  • Hydrolysis: Suspend the hexaminium salt in a mixture of ethanol (5 L) and concentrated hydrochloric acid (2 L) in a suitable reactor.

  • Heating: Heat the mixture to reflux (approximately 70-80 °C) for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Isolation: Filter the precipitated 2-amino-1-(2-bromo-5-methoxyphenyl)ethanone hydrochloride salt. Wash the solid with cold ethanol and dry under vacuum.

Stage 3: Asymmetric Reduction to (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (Final Product)

This crucial step employs a chiral catalyst to achieve the desired enantiomer. A well-established method is the use of a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, for the reduction of the ketone with a borane source.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-1-(2-bromo-5-methoxyphenyl)ethanone HCl297.551.0 kg3.36
(R)-2-Methyl-CBS-oxazaborolidine (1M in toluene)277.23336 mL0.336
Borane-dimethyl sulfide complex (BMS, ~10M)75.97672 mL~6.72
Tetrahydrofuran (THF), anhydrous72.1110 L-
Methanol32.04As needed-
Sodium Hydroxide (NaOH), 2M40.00As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • Reaction Setup: Charge a 20 L jacketed reactor with 2-amino-1-(2-bromo-5-methoxyphenyl)ethanone hydrochloride (1.0 kg) and anhydrous tetrahydrofuran (10 L) under an inert atmosphere.

  • Catalyst Addition: Cool the mixture to 0-5 °C. Add the (R)-2-Methyl-CBS-oxazaborolidine solution (336 mL) dropwise.

  • Reducing Agent Addition: Slowly add the borane-dimethyl sulfide complex (672 mL) to the reaction mixture, maintaining the temperature below 10 °C. The addition is exothermic and will be accompanied by gas evolution.

  • Reaction Monitoring: Stir the reaction at 10 °C for 2-4 hours. Monitor the progress by HPLC to confirm the consumption of the starting material.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0-5 °C until gas evolution ceases.

  • Workup: Warm the mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Extraction: Dissolve the residue in ethyl acetate and water. Adjust the pH of the aqueous layer to >10 with 2M sodium hydroxide. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Isolation: The crude product can be purified by recrystallization from a suitable solvent system to yield (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: α-Amination cluster_2 Stage 3: Asymmetric Reduction A Charge 2-bromo-5-methoxyphenol and DCM B Cool to 0-5 °C A->B C Add Acetic Anhydride B->C D Prepare AlCl3 suspension C->D E Add AlCl3 suspension D->E F Reaction Stirring (2-4h) E->F G Quench with Ice/HCl F->G H Workup and Extraction G->H I Purification H->I J Dissolve Ketone in Chloroform K Add Hexamethylenetetramine J->K L Stir for 24-48h K->L M Isolate Hexaminium Salt L->M N Acidic Hydrolysis M->N O Isolate Amine Hydrochloride N->O P Charge Amine HCl and THF Q Cool to 0-5 °C P->Q R Add (R)-CBS Catalyst Q->R S Add Borane Source R->S T Reaction Stirring (2-4h) S->T U Quench with Methanol T->U V Workup and Extraction U->V W Purification and Isolation V->W

Caption: Detailed experimental workflow for the synthesis.

Critical Process Parameters and In-Process Controls

For a successful and reproducible scale-up, careful control of critical parameters is essential.[8][9][10]

StageParameterControl RangeJustificationIn-Process Control
1. Acylation Temperature0-10 °CTo control the exothermic reaction and minimize side products.Internal temperature probe
Reagent Addition RateSlow, controlledTo manage exothermicity and ensure proper mixing.Visual and temperature monitoring
2. Amination Reaction Time24-48 hoursTo ensure complete formation of the hexaminium salt.TLC/HPLC
Hydrolysis TemperatureRefluxTo drive the hydrolysis to completion.Internal temperature probe
3. Reduction Temperature0-10 °CCritical for achieving high enantioselectivity.Internal temperature probe
Inert AtmosphereNitrogen/ArgonTo prevent quenching of the borane reagent by moisture.Gas flow monitoring
QuenchingSlow addition of MeOHTo safely decompose excess borane reagent.Visual (gas evolution)

Safety Considerations

  • Friedel-Crafts Acylation: This reaction is highly exothermic and evolves hydrogen chloride gas. It should be performed in a reactor with adequate cooling capacity and off-gas scrubbing.

  • Borane Reagents: Borane-dimethyl sulfide complex is a corrosive and flammable liquid that reacts violently with water. It should be handled under an inert atmosphere.

  • Quenching: The quenching of both the Friedel-Crafts reaction and the borane reduction are highly exothermic and should be performed slowly and with efficient cooling.

Conclusion

The successful scale-up synthesis of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is achievable through a well-defined, multi-step process. The key to obtaining high yield and excellent enantiomeric purity lies in the meticulous control of reaction conditions, particularly temperature, during the asymmetric reduction step. The protocol detailed in this application note provides a robust framework for researchers and drug development professionals to produce this valuable pharmaceutical intermediate on a larger scale.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875. [Link]

  • Feng, X., Liu, X., & Xia, Y. (2014). Asymmetric Reduction of α-Amino Ketones with a KBH4 Solution Catalyzed by Chiral Lewis Acids. Chemistry – A European Journal, 20(42), 13482–13486. [Link]

  • Itsuno, S., Nakano, M., Ito, K., Hirao, A., & Owa, M. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • King, A. O., Corley, E. G., Anderson, R. K., Larsen, R. D., Verhoeven, T. R., Reider, P. J., ... & Shinkai, I. (1993). An efficient synthesis of (R)-2-[p-[(R)-2-[p-(benzyloxy)phenyl]-2-methoxyethyl]phenoxy]propionic acid. The Journal of Organic Chemistry, 58(14), 3731-3735.
  • Pharmaffiliates. (2025, January 15). What are the common manufacturing processes of pharmaceutical intermediates?[Link]

  • Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. (2024, October 29). Piramal Pharma Solutions. [Link]

  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (2025, November 21). Acadechem. [Link]

  • Brandt, J. C., & Wirth, T. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Drug testing and analysis, 7(1), 58-66. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol synthesis

Welcome to the Technical Support Center for Chiral Arylglycinol Synthesis. As a Senior Application Scientist, I have designed this portal to move beyond standard recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Arylglycinol Synthesis. As a Senior Application Scientist, I have designed this portal to move beyond standard recipes. Synthesizing unnatural chiral arylglycinols like (R)-2-amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol presents unique challenges: the electron-rich 5-methoxy group disrupts standard regioselectivity, the ortho-bromo substituent creates severe steric hindrance, and the C-Br bond is highly sensitive to reductive cleavage.

This guide addresses the fundamental causality behind these synthesis failures and provides field-proven, self-validating protocols to ensure your success.

Synthetic Strategy & Workflow

To navigate the chemoselectivity and regioselectivity challenges of this molecule, two primary routes are typically evaluated: the Sharpless Asymmetric Aminohydroxylation (Route A) and the Ellman Sulfinamide Asymmetric Strecker synthesis (Route B).

SynthesisWorkflow Start 2-Bromo-5-methoxybenzaldehyde Styrene Wittig Olefination (2-Bromo-5-methoxystyrene) Start->Styrene Route A Imine Ellman's Sulfinamide Condensation Start->Imine Route B SAA Sharpless Asymmetric Aminohydroxylation (SAA) Styrene->SAA RegioIssue Regioselectivity Check: Avoid Benzyl Alcohol SAA->RegioIssue Target (R)-2-Amino-2-(2-bromo- 5-methoxyphenyl)ethan-1-ol RegioIssue->Target Use (DHQ)2AQN Strecker Asymmetric Strecker (TMSCN addition) Imine->Strecker Hydrolysis Acidic Hydrolysis & Deprotection Strecker->Hydrolysis Reduction Carboxyl Reduction (NaBH4/I2) Hydrolysis->Reduction DebromIssue Chemoselectivity Check: Avoid Debromination Reduction->DebromIssue DebromIssue->Target Use Mild Hydrides

Caption: Workflow for the synthesis of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol.

Frequently Asked Questions (Strategic Planning)

Q: Why are unnatural arylglycinols so difficult to synthesize compared to standard amino alcohols? A: Arylglycinols are critical intermediaries applied to the synthesis of complex non-ribosomal peptides and therapeutics 1. However, their preparation is tedious because the benzylic position is prone to racemization, and standard peptide synthesis methods often fail 2. For this specific molecule, the electron-rich 5-methoxy group severely disrupts the electronic bias required for standard asymmetric additions.

Q: Why should I avoid standard Palladium-catalyzed hydrogenation or LiAlH4 for the final reduction step? A: The 2-bromo substituent on an electron-rich ring is highly susceptible to hydrodehalogenation. Palladium on carbon (Pd/C) with H2 will rapidly cleave the C-Br bond. Similarly, aggressive hydrides like LiAlH4 at elevated temperatures will cause debromination. We mandate the use of the NaBH4/I2 system, which generates borane in situ, offering excellent chemoselectivity for the carboxylate over the aryl halide.

Troubleshooting Guide (Reaction Execution)

Q: My Sharpless Asymmetric Aminohydroxylation (SAA) reaction is yielding the benzylic alcohol instead of the desired benzylic amine. How do I fix this?

  • Cause: In the SAA of electron-rich styrenes, the standard (DHQ)2PHAL ligand stabilizes the partial positive charge at the benzylic position during osmate ester formation. This electronic effect directs the oxygen atom to the benzylic carbon, yielding the incorrect regioisomer (benzyl alcohol) 1.

  • Solution: Switch your chiral ligand to (DHQ)2AQN. The anthraquinone (AQN) linker alters the steric environment of the catalytic pocket, overriding the substrate's electronic bias and forcing the nitrogen atom to attack the benzylic position, reversing the regioselectivity 3.

Q: The condensation of 2-bromo-5-methoxybenzaldehyde with (R)-t-butanesulfinamide is stalling at 30% conversion. What is wrong?

  • Cause: The ortho-bromo substituent creates severe steric hindrance around the aldehyde carbonyl, rendering standard mild dehydrating agents (like MgSO4 or CuSO4) ineffective.

  • Solution: Upgrade your Lewis acid/dehydrating agent to Titanium(IV) ethoxide (Ti(OEt)4) and increase the reaction temperature to 50 °C. Ti(OEt)4 strongly activates the carbonyl while irreversibly trapping the generated water.

Q: I am observing a loss of enantiomeric excess (ee) during the acidic hydrolysis of the alpha-amino nitrile. How can I prevent racemization?

  • Cause: The benzylic proton is relatively acidic. Prolonged heating in strong aqueous acid allows for reversible enolization/imine formation, leading to racemization.

  • Solution: Limit the hydrolysis time and temperature. Use strictly controlled heating (80 °C maximum) and monitor the reaction hourly.

Quantitative Data & Optimization

The following table summarizes the critical effect of ligand choice on the regioselectivity of the SAA reaction for 2-bromo-5-methoxystyrene. Note how the AQN ligand is required to achieve the correct benzylic amine regioisomer.

Ligand SystemNitrogen SourceOverall Yield (%)Regioselectivity (Amine : Alcohol)Enantiomeric Excess (ee %)
(DHQ)2PHALCbzNHCl65%1 : 4 (Incorrect Major)88%
(DHQ)2AQNCbzNHCl78%5 : 1 (Correct Major)94%
(DHQ)2AQN BocNHCl 82% 8 : 1 (Correct Major) 96%

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the internal validation check is successful.

Protocol A: Titanium-Mediated Ellman Imine Condensation
  • Setup: In an oven-dried, argon-purged 100 mL flask, dissolve 2-bromo-5-methoxybenzaldehyde (10.0 mmol) and (R)-t-butanesulfinamide (11.0 mmol) in anhydrous THF (30 mL).

  • Activation: Add Ti(OEt)4 (20.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 18 hours.

  • Quench: Cool to room temperature and pour into an equal volume of saturated aqueous NaHCO3 with rapid stirring. A heavy white precipitate (TiO2) will form.

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over Na2SO4, and concentrate.

Validation Check: Take a crude 1H NMR. The starting aldehyde proton (~10.2 ppm) must be completely absent, replaced by the characteristic aldimine proton singlet (~8.8 ppm). If the aldehyde peak remains, your Ti(OEt)4 has hydrolyzed and must be replaced.

Protocol B: Chemoselective Carboxyl Reduction (NaBH4/I2 System)

Use this to reduce (R)-2-amino-2-(2-bromo-5-methoxyphenyl)acetic acid to the target amino alcohol without debromination.

  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend the amino acid (10.0 mmol) in anhydrous THF (50 mL).

  • Hydride Addition: Add NaBH4 (25.0 mmol) in one portion. Cool the suspension to 0 °C using an ice bath.

  • Borane Generation: Dissolve I2 (10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise over 30 minutes.

Validation Check 1 (Activation): The addition of I2 must produce a steady evolution of H2 gas, and the brown color of iodine should rapidly dissipate. This confirms the successful in situ formation of the active borane-THF complex. If the brown color persists without gas evolution, the NaBH4 is degraded by moisture.

  • Reduction: Once H2 evolution ceases, attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Quench: Cool to 0 °C and carefully quench with methanol (15 mL) until effervescence stops. Concentrate the mixture under reduced pressure.

  • Workup: Dissolve the residue in 20% aqueous KOH (30 mL) and stir for 2 hours to break down boron complexes. Extract with CH2Cl2 (3 x 40 mL).

Validation Check 2 (Completion): Spot the organic layer on a TLC plate (eluent: CH2Cl2/MeOH 9:1) and stain with ninhydrin. The baseline amino acid spot must be gone, replaced by a new, higher Rf spot that stains deep purple/red, confirming the presence of the amino alcohol.

References

  • Sharpless catalytic asymmetric aminohydroxylation for preparing the critical arylglycinol intermediary applied to Dpg synthesis.ResearchGate.
  • Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis.ResearchGate.
  • (Dhq)2aqn | 176097-24-8 - Benchchem.Benchchem.

Sources

Optimization

Side reactions in the synthesis of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

Technical Support Case #8492: Synthesis of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Status: Open Priority: High (Chiral Integrity/Chemoselectivity Risk) Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case #8492: Synthesis of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Status: Open Priority: High (Chiral Integrity/Chemoselectivity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Core Directive

User Issue: Synthesis of the target chiral amino alcohol is failing due to low yields, loss of optical purity, or loss of the aryl bromide functionality.

Root Cause Analysis: The target molecule, (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , presents a "perfect storm" of synthetic challenges:

  • The "Phenylglycinol" Motif: The benzylic amine position is highly susceptible to racemization via enolization, particularly because the electron-withdrawing aryl ring increases the acidity of the

    
    -proton.
    
  • The Aryl Bromide: This group is prone to hydrodehalogenation (debromination) under standard strong reducing conditions (e.g., LiAlH

    
    ).[1]
    
  • The Amino-Alcohol Chelation: The product forms stable complexes with boron byproducts, leading to "missing mass" during workup.[1]

The Golden Path (Recommended Route): Do not use Lithium Aluminum Hydride (LiAlH


).[1] It is too aggressive for the Ar-Br bond.[1]
Protocol:  Reduction of the corresponding amino acid using Borane-Dimethyl Sulfide (BH

DMS)
in THF, followed by a rigorous oxidative or acidic quench to break the B-N complex.

Critical Side Reactions & Troubleshooting

This section details the specific failure modes associated with this synthesis.

A. Hydrodehalogenation (Loss of Bromine)[1]
  • Observation: Mass spectrum shows M-78 or M-80 peak (replacement of Br with H).[1]

  • Mechanism: Oxidative addition of hydride species into the C-Br bond, often catalyzed by trace transition metals or radical pathways.

  • Troubleshooting:

    • Switch Reagent: If using LiAlH

      
      , stop immediately. Switch to BH
      
      
      
      DMS
      or NaBH
      
      
      /I
      
      
      system. Borane is electrophilic and reacts faster with the carboxylic acid than the aryl halide.
    • Temperature Control: Maintain reaction temperature

      
      C. High reflux promotes radical debromination.[1]
      
B. Racemization (Loss of Enantiomeric Excess)[1]
  • Observation: Product is isolated as a racemate or with significantly lowered ee% (e.g., <90%).

  • Mechanism:

    • Pathway 1 (Starting Material): Phenylglycine derivatives racemize easily under basic conditions via enolate formation.[1]

    • Pathway 2 (Intermediate): During reduction, the intermediate amino-aldehyde is configurationally unstable.[1]

  • Troubleshooting:

    • Avoid Base: Ensure the starting amino acid is free of residual base (e.g., NaOH, carbonates) from previous hydrolysis steps.

    • Fast Addition: Add the borane rapidly enough to ensure the carboxylic acid is converted quickly, but controlled enough to manage exotherm.

    • Do Not Isolate Intermediates: Never attempt to isolate the intermediate aldehyde.[1]

C. Boron-Nitrogen Complexation (Low Yield)
  • Observation: Crude mass is high, but NMR is messy/broad; or yield is near zero after extraction.

  • Mechanism: The amine and alcohol coordinate strongly to boron species (boroxines), rendering the product soluble in the aqueous phase or "stuck" in the organic phase as a complex.

  • Troubleshooting:

    • The "Methanolic HCl" Quench: After the reaction, add MeOH carefully, then reflux for 1 hour. Alternatively, use 6M HCl/MeOH reflux to cleave the B-N bond.[1]

    • Amino-Alcohol Workup: Adjust aqueous layer to pH > 12 before extraction to ensure the amine is free-based.

Visualization: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for diagnosing synthetic failures.

Troubleshooting Start Issue: Synthesis Failure CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS DesBromo Mass = Target - 79/81 (Des-Bromo) CheckLCMS->DesBromo Peak M-Br Racemic Mass Correct, but Low ee% CheckLCMS->Racemic Chiral HPLC LowYield Correct Mass, Low Yield/Broad NMR CheckLCMS->LowYield Missing Mass Sol_Debromo CAUSE: Radical Reduction FIX: Switch to BH3-DMS Avoid LiAlH4 DesBromo->Sol_Debromo Sol_Racemic CAUSE: Benzylic Acid/Imine Enolization FIX: Keep Temp <40C Avoid Basic Workup Racemic->Sol_Racemic Sol_Complex CAUSE: Stable B-N Complex FIX: Reflux with MeOH/HCl pH > 12 Extraction LowYield->Sol_Complex

Caption: Diagnostic workflow for identifying root causes of synthetic failure based on analytical data.

Detailed Impurity Profile

Use this table to identify peaks in your HPLC/UPLC traces.

Impurity TypeStructure / DescriptionOriginPrevention Strategy
Impurity A Des-bromo analog (2-methoxyphenyl derivative)Hydrodehalogenation via radical mechanism or Pd contamination.[1]Use Borane-DMS; Avoid LiAlH

; Degas solvents to remove O

(radical initiator).[1]
Impurity B O-Demethylated Phenol Cleavage of methyl ether by Lewis Acid (BBr

or BH

at high temp).[1]
Keep reaction temp < 50°C. Avoid BBr

or AlCl

.[1]
Impurity C Boron Adduct Product coordinated to borane (appears as broad peaks in NMR).[1]Rigorous quench: Reflux with MeOH, then treat with 6N HCl.[1]
Impurity D N-Alkylated Dimer Reductive amination between product and unreduced aldehyde intermediate.[1]Ensure excess reducing agent (2.5 - 3.0 equiv); Do not stall reaction.[1]
Impurity E (S)-Enantiomer Racemization of starting material or intermediate.[1][2][3][4]Check optical purity of starting material; Keep reaction neutral/acidic; Avoid base.[1]

Optimized Synthetic Protocol (Self-Validating)

Reagents:

  • (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid (1.0 equiv)

  • Borane-Dimethyl Sulfide (BH

    
    DMS) (2.0 M in THF, 3.0 equiv)
    
  • Anhydrous THF (10 volumes)

Step-by-Step Guide:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen. Add the amino acid and anhydrous THF.[1] Note: The amino acid will likely be a suspension.

  • Activation: Cool the suspension to 0°C.

  • Reduction: Add BH

    
    DMS dropwise via syringe pump over 30 minutes.
    
    • Technical Insight: The first equivalent reacts with the amine and carboxylic acid proton to form hydrogen gas. The subsequent equivalents perform the reduction.

    • Observation: Evolution of H

      
       gas.[1][5] The mixture should eventually become clear as the borane-amine complex forms.
      
  • Reaction: Warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: If starting material persists, heat gently to 40°C, but do not exceed 50°C to prevent debromination.[1]

  • Quench (Critical Step): Cool to 0°C. Carefully add Methanol (excess) dropwise.

    • Safety: Vigorous H

      
       evolution.[1]
      
  • Complex Breaking: Add 6M HCl (approx 2 equiv) or concentrated HCl in MeOH and reflux for 1 hour.

    • Why? This hydrolyzes the B-N bond.[1] Without this, yield will be <30%.[1]

  • Isolation:

    • Concentrate to remove MeOH/THF.[1]

    • Dilute with water.[1][4][6] Wash with Et

      
      O (removes non-basic impurities).[1]
      
    • Basify aqueous layer to pH 12-13 using 4M NaOH.[1]

    • Extract immediately with DCM or EtOAc (3x).[1]

    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.[1][5][7]

Visualization: Racemization Pathway

Understanding how the stereocenter is lost is vital for prevention.[1]

Racemization SM (R)-Amino Acid (Chiral Center) Enolate Enolate Intermediate (Planar/Achiral) SM->Enolate Base/Heat (-H+) Imine Imine Intermediate (Reduction Step) SM->Imine Partial Reduction Enolate->SM +H+ Racemate Racemic Product (50% R / 50% S) Enolate->Racemate Reprotonation Imine->Racemate Tautomerization (Slow Reduction)

Caption: Mechanism of stereochemical loss via enolization of the starting acid or tautomerization of the imine.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH


 instead of Borane? 
A:  NaBH

alone will not reduce the carboxylic acid.[1] You must use the NaBH

-I

system (generated in situ).[1] This mimics borane reactivity and is a valid, often cheaper alternative, though iodine handling can be messy on a large scale.[1]

Q: My product is water-soluble. How do I extract it? A: Amino alcohols are amphoteric.[1] You must drive the pH high (>12) to suppress the ammonium ion (


) into the free amine (

). If extraction with DCM fails, try n-Butanol or a continuous extraction method.[1]

Q: I see a peak at M+12 in the Mass Spec. What is it? A: This is likely a Boron adduct (e.g.,


).[1] It indicates incomplete quenching.[1] Repeat the MeOH/HCl reflux step.

References

  • McKennon, M. J., et al. (1993).[1][5] "A convenient reduction of amino acids and their derivatives."[1] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Abiko, A., et al. (1992).[1] "Rational design of amino acid reducing agents." Tetrahedron Letters, 33(38), 5517-5518.[1]

  • Myers, A. G., et al. (1997).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511.

  • Brown, H. C., & Choi, Y. M. (1982).[1] "Hydroboration.[1][8] 64. Synthesis of amino alcohols from amino acids." Synthesis, 1982(07), 573-575.[1]

Sources

Troubleshooting

Technical Support Center: Purification of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

[1][2] Executive Summary The purification of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol presents a unique triad of challenges: chelation (due to the 1,2-amino alcohol motif), solubility (amphiphilic nature), and o...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The purification of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol presents a unique triad of challenges: chelation (due to the 1,2-amino alcohol motif), solubility (amphiphilic nature), and optical purity (susceptibility to racemization or incomplete resolution).[1][2] This molecule is a critical scaffold, often synthesized via the reduction of its corresponding amino acid or ester (e.g., (R)-2-bromo-5-methoxyphenylglycine).[1][2]

This guide addresses the specific bottlenecks encountered when scaling this reaction from bench (mg) to pilot (kg) scale, focusing on removing boron/aluminum byproducts and achieving >99% ee.

Part 1: The "Sticky" Phase – Quenching & Workup

Context: Synthesis typically involves reduction using Borane-DMS (BH₃[1][2]·SMe₂) or Lithium Aluminum Hydride (LAH).[1][2] The resulting product often forms stable, gel-like complexes with Boron or Aluminum, trapping the product in the aqueous phase or creating unbreakable emulsions.[2]

Q1: I used Borane-DMS for the reduction. After quenching with MeOH, I have a viscous oil that won't crystallize. What is happening?

A: You are likely dealing with a stable Boron-Amine complex .[1][2] Simple methanol quenching destroys the excess reagent but does not break the B-N bond formed with your product.[2]

  • The Fix: You must perform an oxidative or acidic hydrolysis to free the amine.[2]

    • Acidic Reflux (Standard): Dissolve the residue in MeOH and add concentrated HCl (or H₂SO₄) dropwise.[2] Reflux for 1–2 hours. This converts the boron species to volatile trimethyl borate and the amine to its hydrochloride salt.[2]

    • Oxidative Workup (Mild): If your substrate is acid-sensitive (unlikely for this aryl bromide), add 10% NaOH followed by 30% H₂O₂ dropwise at 0°C. Stir for 1 hour.[1][2] This oxidizes the boron to water-soluble borates.[1]

Q2: My product is stuck in the aqueous layer during extraction.

A: Amino alcohols are polar.[1] If the pH is not strictly controlled, the molecule will remain water-soluble.[2]

  • The Fix: Use the Isoelectric Point (pI) Logic .

    • Acidic Wash: Wash the organic phase with dilute acid (pH 2-3) to pull the amine into water (leaving non-basic impurities in the organic layer).[2]

    • Basification: Adjust the aqueous phase to pH > 12 using NaOH.[2] The high pH ensures the amine is deprotonated (free base) and the phenol ether remains stable.[2]

    • Extraction Solvent: Do not use Diethyl Ether.[1][2] Use 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) . 2-MeTHF is superior for amino alcohols due to better hydrogen bonding capability.[1][2]

Part 2: Chemical & Optical Purity (Resolution)

Context: If your starting material was not 100% optically pure, or if racemization occurred during reduction, you must upgrade the enantiomeric excess (ee).[2]

Q3: I have the crude oil, but the enantiomeric excess is only 85% ee. How do I upgrade it to >99%?

A: Chromatography is inefficient at scale.[1] You should use Diastereomeric Salt Formation . Phenylglycinol derivatives crystallize exceptionally well with Tartaric Acid derivatives.[1]

Protocol: The Tartrate Resolution

  • Screening: Test L-(+)-Tartaric acid and Dibenzoyl-L-tartaric acid (L-DBTA) .[1][2]

  • Solvent System: Use Ethanol (EtOH) or an EtOH/Water mix.[1][2]

  • Procedure:

    • Dissolve crude amine (1.0 eq) in hot EtOH.

    • Add L-Tartaric acid (1.0 eq) dissolved in hot EtOH.

    • Cool slowly to room temperature, then to 0°C.

    • Theory: The (R)-Amine[1][2] · L-Tartrate salt should be less soluble than the (S)-Amine[1][2] · L-Tartrate salt (verify this empirically; if the S-salt precipitates, use D-Tartaric acid).[1][2]

  • Recrystallization: If ee is 95%, recrystallize the salt once more from EtOH/H₂O (9:1) to hit >99% ee.[1][2]

Q4: The solid is gummy and off-white. How do I remove the color?

A: The "2-bromo-5-methoxy" ring is electron-rich and prone to minor oxidation (quinoid impurities).[1][2]

  • The Fix: Perform a "Charcoal Filtration" during the salt formation step.[2]

    • Dissolve the crude amine in the crystallization solvent.[2]

    • Add 5 wt% Activated Carbon (e.g., Darco G-60).[1][2]

    • Heat to reflux for 30 mins.

    • Filter hot through a Celite pad.[1]

    • Then add the resolving acid.[2]

Part 3: Visual Workflow & Logic

The following diagram outlines the decision tree for purifying this specific scaffold, prioritizing chemical stability and optical purity.

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination/Reduction) Quench Quench Step (Break B-N or Al-N Complex) Start->Quench MeOH/HCl Reflux Extract Acid-Base Extraction (Remove Neutral Impurities) Quench->Extract 1. Acid Wash 2. pH >12 3. Extract w/ 2-MeTHF CheckEE Check Optical Purity (ee%) Extract->CheckEE Resolution Chiral Resolution (L-Tartaric Acid / EtOH) CheckEE->Resolution ee < 98% Recryst Recrystallization (IPA or EtOH/H2O) CheckEE->Recryst ee > 98% FreeBase Free Basing (NaOH / DCM) Resolution->FreeBase Filter Solid Salt Recryst->FreeBase Final Pure (R)-Amino Alcohol (>99% ee, >98% Chemical Purity) FreeBase->Final

Caption: Figure 1. Integrated purification workflow for (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol, highlighting the critical decision point for chiral resolution versus simple recrystallization.

Part 4: Analytical Validation & Data

To ensure the protocol is working, you must validate against these parameters.

Table 1: Critical Quality Attributes (CQA)

AttributeSpecificationMethodTroubleshooting
Appearance White to Off-White SolidVisualIf yellow/brown: Re-dissolve in EtOAc, wash with NaHSO₃ (aq).[1][2]
Chemical Purity > 98.0%HPLC (C18)Impurity at RRT 0.9 is likely des-bromo (over-reduction).[1][2] Control temp < 0°C.
Enantiomeric Excess > 99.0%Chiral HPLCSee Method A below.[1][2][3]
Boron Content < 10 ppmICP-MSIf high: Repeat MeOH/HCl reflux step.[1][2]

Method A: Recommended Chiral HPLC Conditions

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (targeting the methoxy-bromo-phenyl chromophore).[1][2]

  • Expected Retention: The (R)-isomer typically elutes after the (S)-isomer on AD-H columns (verify with racemate).[1][2]

References

  • University of Rochester. (n.d.).[1] Workup Procedures: Handling Amines and Aluminum/Boron Hydride Reductions. University of Rochester Chemistry Dept. [Link]

  • Phenomenex. (2025).[1][2] Chiral Chromatography Strategies for Polar Amines. Phenomenex Technical Notes. [Link]

Sources

Optimization

How to remove the chiral auxiliary (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

The following technical guide addresses the removal of the chiral auxiliary (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol . This specific auxiliary is a functionalized derivative of phenylglycinol . Its removal prese...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the removal of the chiral auxiliary (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol .

This specific auxiliary is a functionalized derivative of phenylglycinol . Its removal presents a distinct chemoselectivity challenge: the Aryl-Bromide (Ar-Br) moiety is highly susceptible to hydrodehalogenation (cleavage) under standard hydrogenolysis conditions.[1]

Subject: Cleavage of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

Executive Summary & Strategic Analysis

The removal of this auxiliary typically occurs after a diastereoselective transformation (e.g., Strecker synthesis, alkylation of a Schiff base, or lactam formation). You are likely left with a secondary amine or lactam where the auxiliary is attached via the nitrogen atom.

The Critical Constraint: Standard benzyl deprotection methods (Pd/C + H₂) often strip the bromine atom (


) before cleaving the benzyl 

bond. This destroys the auxiliary’s integrity and can contaminate your reaction mixture with bromide salts.

Recommended Approach: Use Oxidative Cleavage (Sacrificial Method).[1] This method targets the 1,2-amino-alcohol motif specifically, cleaving the


 bond between the alcohol and the amine-bearing carbon.[1] It is chemically orthogonal to the aryl bromide, preserving the halogen on the aromatic ring.
Decision Matrix: Method Selection

RemovalStrategy Start Start: Substrate Analysis CheckLinkage Linkage Type? Start->CheckLinkage Imine Imine / Oxazolidine (Not Reduced) CheckLinkage->Imine Double Bond (C=N) Amine Secondary Amine (Reduced) CheckLinkage->Amine Single Bond (C-N) MethodA Method A: Acidic Hydrolysis (Mild Acid) Imine->MethodA CheckBr Is Ar-Br preservation critical? Amine->CheckBr MethodB Method B: Oxidative Cleavage (Pb(OAc)4 or NaIO4) CheckBr->MethodB Yes (Standard) MethodC Method C: Hydrogenolysis (REQUIRES OPTIMIZATION) CheckBr->MethodC No (Risk of Debromination)

Figure 1: Strategic decision tree for auxiliary removal. Note that Method B is the standard recommendation for this brominated substrate.

Protocol A: Oxidative Cleavage (The Standard)

This method sacrifices the auxiliary to release your target amine. It relies on the oxidative cleavage of vicinal amino alcohols.

Reagents: Lead Tetraacetate (Pb(OAc)₄) or Sodium Periodate (NaIO₄).[1] Mechanism: The oxidant cleaves the bond between the


, generating an imine (from the target side) and formaldehyde (from the auxiliary side). The imine is then hydrolyzed to the free amine.
Step-by-Step Methodology
ParameterSpecification
Solvent System Methanol/Dichloromethane (1:[1]1) or THF/Water (for NaIO₄)
Temperature 0°C to Room Temperature
Stoichiometry 1.1 - 1.5 equivalents of Oxidant
Reaction Time 30 mins - 4 hours
Workflow:
  • Preparation: Dissolve the substrate (containing the auxiliary) in DCM/MeOH (1:1 v/v). Cool to 0°C.[2]

  • Addition: Add Lead Tetraacetate (Pb(OAc)₄) (1.2 equiv) portion-wise over 10 minutes.

    • Note: If using NaIO₄, ensure the pH is controlled (pH 5-6) to facilitate imine hydrolysis later.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC for the disappearance of the starting amino alcohol.

  • Quench: Add a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) or dilute NaHCO₃ to quench excess oxidant.

  • Hydrolysis (Critical): The initial product is often an imine. Stir the biphasic mixture vigorously for 1-2 hours to ensure hydrolysis to the free amine.

    • Tip: If the imine is stable, add mild acid (1N HCl) to drive hydrolysis, then re-basify to extract the amine.

  • Extraction: Extract the aqueous layer with DCM (3x). The auxiliary byproduct (aldehyde) will remain in the organic layer or can be separated via chromatography.

  • Purification: The target amine is usually more polar than the aldehyde byproduct. Use flash column chromatography (DCM/MeOH/NH₃) to isolate.

OxidativeCleavage Substrate Substrate-Auxiliary (Amino Alcohol) Oxidant Add Pb(OAc)4 (0°C, DCM/MeOH) Substrate->Oxidant Intermediate Imine Intermediate + Formaldehyde Oxidant->Intermediate C-C Cleavage Hydrolysis Acidic Hydrolysis (H3O+) Intermediate->Hydrolysis Product Target Chiral Amine (Free Base) Hydrolysis->Product Release

Figure 2: Reaction pathway for the oxidative removal of the auxiliary.[1]

Protocol B: Hydrogenolysis (High Risk / Expert Only)

Warning: This method is NOT recommended unless oxidative cleavage fails. The presence of the bromine atom on the aromatic ring makes this substrate incompatible with standard Pd/C hydrogenation.

If you must use hydrogenolysis, you must use a poisoned catalyst or a specific metal that favors C-N cleavage over Ar-Br cleavage.[1]

Troubleshooting the Catalyst System
Catalyst SystemSuitabilityNotes
Pd/C (Standard) Unsafe Will cause extensive debromination (loss of Ar-Br).[1]
Pd(OH)₂ (Pearlman's) Unsafe Too active; will strip the halogen.
Pt/C (Sulfided) ⚠️ Conditional Platinum is generally less active toward Ar-Br hydrogenolysis than Palladium.[1]
Raney Nickel ⚠️ Conditional Can be used, but often requires high pressure and can be messy.
Transfer Hydrogenation Best Option Pd/C with Ammonium Formate or Cyclohexene is sometimes milder than H₂ gas.[1]
Modified Protocol (Transfer Hydrogenation):
  • Dissolve substrate in Methanol.

  • Add 10% Pd/C (very low loading, 0.05 equiv).

  • Add Ammonium Formate (5-10 equiv).

  • Reflux for 1-4 hours.

  • Monitor strictly by LCMS for the mass of [Product minus Br]. Stop immediately if debromination is observed.

Troubleshooting & FAQs

Q1: I used Pb(OAc)₄, but I isolated an imine instead of my amine. What happened?

A: The oxidative cleavage produces an imine intermediate. If your workup was too fast or too basic, the imine did not hydrolyze.

  • Fix: Take the crude material, dissolve it in THF/Water, add 1N HCl, and stir for 2 hours. Then basify and extract. This ensures the imine breaks down into your target amine and the auxiliary aldehyde.

Q2: Why did I lose the bromine atom during removal?

A: You likely used standard catalytic hydrogenation (Pd/C + H₂). Palladium inserts into Ar-Br bonds readily.[1]

  • Fix: Switch to Method A (Oxidative Cleavage) . If you are forced to use hydrogenation, try using Pt/C (Platinum on Carbon) doped with Vanadium, which is known to suppress dehalogenation [1].

Q3: Can I recover and recycle this auxiliary?

A: Generally, no . The oxidative cleavage method destroys the auxiliary (converting it to an aldehyde). While hydrogenolysis allows recovery, the risk of destroying the expensive brominated motif makes recovery economically unviable compared to the risk of ruining the synthesis.

Q4: My yield is low after oxidative cleavage. Where is my product?

A: Small chiral amines are often water-soluble.[1]

  • Fix: During the extraction step (after acid hydrolysis), ensure you saturate the aqueous layer with NaCl (salting out) and use a solvent mixture like Chloroform/Isopropanol (3:1) for extraction, rather than just DCM or Ethyl Acetate.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. [1]

  • Klingler, F. D. (2007). Asymmetric Hydrogenation of Imines. In Comprehensive Chirality. Elsevier.
  • Rozwadowska, M. D. (1994). "Oxidative cleavage of the C-C bond in 1,2-amino alcohols." Tetrahedron: Asymmetry, 5(7), 1327-1332.[1] (Foundational text on using Pb(OAc)4 for phenylglycinol removal).

  • Williams, R. M., et al. (2003). "Asymmetric Synthesis of Amino Acids." Chemical Reviews, 103(8). (General overview of auxiliary removal strategies).

Sources

Troubleshooting

Preventing racemization during reactions with (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

Technical Support Center: Chiral Synthesis Division Ticket ID: #RAC-PHG-2Br5OMe-001 Subject: Prevention of Racemization in (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Derivatives Status: Open [High Priority][1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Synthesis Division Ticket ID: #RAC-PHG-2Br5OMe-001 Subject: Prevention of Racemization in (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Derivatives Status: Open [High Priority][1][2]

Executive Summary

You are working with (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , a sensitive phenylglycinol derivative.[1][2] This scaffold presents a unique "dual-threat" to stereochemical integrity:

  • Benzylic Acidity: The C2 proton is benzylic and alpha to an amine, making it significantly more acidic than standard alkyl amino alcohols. The electron-withdrawing inductive effect (-I) of the ortho-bromo and meta-methoxy substituents further increases this acidity, heightening the risk of base-catalyzed racemization.[1][2]

  • Nucleophilic Sensitivity: The 1,2-amino alcohol motif is prone to intramolecular cyclization (aziridine/oxazoline formation) under activation conditions, which can lead to ring-opening racemization or epimerization.[1][2]

This guide provides troubleshooting protocols to maintain Enantiomeric Excess (


) >98%.

Module 1: Critical Mechanisms of Racemization

Q: Why is my material losing optical purity even under "mild" basic conditions?

A: Your molecule is suffering from Proton Abstraction via the Benzylic Liability . Unlike aliphatic amino alcohols (e.g., Valinol), phenylglycinol derivatives possess a benzylic proton. In your specific molecule, the 2-bromo group exerts an inductive electron-withdrawing effect, and the 5-methoxy group (meta to the chiral center) does not provide resonance stabilization to the cation but exerts a mild inductive withdrawal.

The Consequence: The


 of the benzylic proton is lowered. Even tertiary amines (like TEA or DIPEA) can abstract this proton if the reaction is prolonged or heated, leading to a planar, achiral enolate-like intermediate.

Visualization: The Racemization Triangle

RacemizationPathways cluster_legend Pathway Severity Start (R)-Starting Material (Chiral Benzylic Center) Planar Planar Intermediate (Achiral Enolate/Imine) Start->Planar Base (Deprotonation) Aziridine Aziridinium Ion (Intramolecular Attack) Start->Aziridine Activation of OH (e.g., MsCl, SOCl2) Racemic Racemic Mixture (R/S Product) Planar->Racemic Reprotonation Aziridine->Racemic Non-selective Ring Opening Red: High Risk (Base) Red: High Risk (Base) Yellow: Med Risk (Activation) Yellow: Med Risk (Activation) Red: High Risk (Base)->Yellow: Med Risk (Activation)

Caption: Figure 1. Competing pathways for stereochemical loss. The primary risk for this substrate is base-catalyzed deprotonation (Red path).[1][2]

Module 2: Protection Group Strategies

Q: I need to protect the amine. Benzyl (Bn) protection failed (racemized).[2] What should I use?

A: Avoid Benzyl (Bn) and Acetyl (Ac) groups.

  • Why Bn fails: The introduction of a benzyl group often requires alkylation (basic conditions) or reductive amination (potential for imine tautomerization). Furthermore, a secondary benzyl amine increases the basicity of the nitrogen, potentially facilitating intramolecular proton transfer.

  • Why Ac/Bz fails: Amides increase the acidity of the alpha-proton via resonance withdrawal, accelerating base-catalyzed racemization (azlactone mechanism).[2]

Recommended Protocol: Carbamate Protection (Boc or Cbz) Carbamates reduce the basicity of the amine without excessively acidifying the alpha-proton compared to amides.

Step-by-Step N-Boc Protection (Racemization-Free):

  • Solvent: Use THF/Water (1:1) or Dioxane/Water .[2] Avoid pure polar aprotic solvents (DMF/DMSO) which enhance basicity.[2]

  • Base: Use Sodium Bicarbonate (

    
    ) . It is strong enough to scavenge the acid formed but too weak (
    
    
    
    ) to deprotonate the benzylic position (
    
    
    ).
    • Strictly Avoid: NaOH, KOH, or

      
       (unless strictly controlled at 0°C).
      
  • Temperature: Maintain 0°C to 5°C . Do not heat.

  • Reagent: Use

    
     (1.1 equiv).[2]
    

Data: Base Safety Profile for Phenylglycinol Derivatives

Base ReagentpKa (Conjugate Acid)Risk LevelRecommendation
NaOH / KOH 15.7Critical DO NOT USE. Instant racemization.[1][2]
Triethylamine (

)
10.75High Use only at -10°C; risk of slow leakage.[1][2]
DIPEA (Hünig's Base) 11.0Moderate Safer than TEA due to sterics, but still risky.[2]

10.3Safe Standard of Choice.

10.3Marginal Can buffer higher; use with caution.[1][2]

Module 3: Activation of the Alcohol (Leaving Group Installation)

Q: I need to convert the alcohol to a leaving group (Mesylate/Tosylate). The product is racemic. Why?

A: You likely triggered Aziridinium Formation .[2] When you activate the alcohol (e.g., with MsCl) in the presence of a nucleophilic amine (even a carbamate-protected one), the nitrogen can attack the backside of the carbon-leaving group, forming a 3-membered aziridinium ring.

  • If the ring opens at the original carbon: Retention of configuration (Double Inversion).

  • If the ring opens at the adjacent carbon: Regioisomer formation.

  • If the mechanism shifts to

    
     (due to the 5-methoxy/2-bromo phenyl stabilization): Racemization. [1][2]
    

Troubleshooting Protocol:

  • Protection First: Ensure the amine is Boc-protected.[2] The electron-withdrawing Boc group reduces the nucleophilicity of the nitrogen, suppressing aziridine formation.

  • Conditions:

    • Reagent: Methanesulfonyl chloride (MsCl).[2]

    • Base:

      
       (Limit to 1.1 equiv).
      
    • Temp: -10°C strictly.

    • Quench: Quench immediately upon completion with dilute HCl (cold) to neutralize base.[2]

  • Alternative: If MsCl fails, use the Appel Reaction (

    
    , 
    
    
    
    ) to convert -OH to -Br directly.[1][2] This proceeds via an oxy-phosphonium intermediate that is less prone to neighboring group participation than a sulfonate ester.[1][2]

Module 4: Analytical Verification

Q: How do I prove I haven't racemized the sample? Optical rotation is inconsistent.

A: Optical Rotation (


) is unreliable  for this class of molecules due to the heavy influence of concentration, solvent, and trace impurities (especially the 2-bromo-5-methoxy regioisomers).[1][2]

Mandatory Validation: Chiral HPLC You must develop a Chiral HPLC method.[2] Standard columns for phenylglycinol derivatives include:

  • Daicel Chiralcel OD-H or Chiralpak AD-H .[1][2]

  • Mobile Phase: Hexane : IPA (90:10 to 80:20).[2]

  • Detection: UV at 280 nm (targeting the aromatic ring).

Workflow for Method Development:

HPLCWorkflow Step1 Synthesize Racemic Standard (Use NaBH4 reduction of ketone) Step2 Inject Racemic Mix (Optimize Separation) Step1->Step2 Step3 Inject Pure (R)-Sample Step2->Step3 Step4 Calculate ee% (Area R - Area S) / Total Step3->Step4

Caption: Figure 2. Analytical workflow. Never rely on optical rotation alone for benzylic amines.

FAQ: Frequently Asked Questions

Q: Can I use this molecule in a Suzuki coupling (reacting the 2-Br)? A: Yes, but protect the amine and alcohol first. Free amino alcohols poison Pd-catalysts.[1][2] Use a Boc-protection for the amine and a TBDMS ether for the alcohol. Note that the basic conditions of Suzuki (


/Heat) will racemize  the center if the amine is not a carbamate (Boc). Even with Boc, keep reaction times short.

Q: Is the 5-methoxy group a problem for stability? A: It makes the aromatic ring electron-rich.[1][2] While it doesn't directly resonate with the chiral center (meta relationship), it makes the ring susceptible to oxidation. Store the compound under Argon/Nitrogen at -20°C to prevent oxidative degradation to the imine (which hydrolyzes to the ketone, destroying chirality).

Q: I see a "dimer" byproduct. What is it? A: This is likely the Piperazine derivative. If you leave the amino alcohol in solution (especially chlorinated solvents) without protection, two molecules can condense (head-to-tail) to form a piperazine ring.[1][2] This is irreversible.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.[1][2] (Standard protocols for Carbamate protection and stability). [1][2]

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature.[1][2] Tetrahedron, 58(14), 2701-2724.[1][2] (Explains the reduced nucleophilicity of Boc-amines preventing aziridine formation).

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889-917.[1][2] (Detailed mechanisms on phenylglycine/phenylglycinol racemization).

  • Kawai, T., et al. (2017).[2] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.[1][2] Amino Acids, 49, 1163–1170. (Discusses racemization risks in phenylglycine derivatives during esterification/protection).

Disclaimer: This guide is for research purposes only. Users must perform their own safety assessments. The specific substitution pattern (2-Br, 5-OMe) may alter reactivity compared to unsubstituted phenylglycinol.[1][2]

Sources

Optimization

Common pitfalls in the synthesis of substituted 2-amino-1-phenylethanol derivatives

Technical Support Center: Synthesis of Substituted 2-Amino-1-Phenylethanol Derivatives Status: ONLINE Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: #SYN-2APE-001 Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted 2-Amino-1-Phenylethanol Derivatives

Status: ONLINE Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: #SYN-2APE-001

Welcome to the Technical Support Center

You have reached the specialized support unit for the synthesis of


-hydroxy-phenethylamines  (substituted 2-amino-1-phenylethanols). These scaffolds are ubiquitous in adrenergic agonists (e.g., Salbutamol, Phenylephrine) and 

-blockers (e.g., Sotalol).

While the structures appear simple, their synthesis is fraught with "silent killers": regioselectivity errors, runaway alkylations, and purification nightmares due to amphoteric solubility.

Select a module below based on your current experimental bottleneck.

Module 1: The Epoxide Route (Regioselectivity Issues)

User Query: "I reacted my substituted styrene oxide with a primary amine, but NMR shows a mixture of isomers. I need the terminal amine (


-attack), but I'm seeing significant 

-attack. What went wrong?"

Technical Diagnosis: You are fighting the battle between Steric Control and Electronic Control .

  • Steric Control (Basic/Neutral conditions): Nucleophiles prefer the less hindered terminal carbon (

    
    -carbon). This is the "standard" 
    
    
    
    pathway.
  • Electronic Control (Acidic/Lewis Acid conditions): The phenyl ring stabilizes the developing positive charge at the benzylic position (

    
    -carbon). If your reaction conditions are even slightly acidic, or if the phenyl ring has strong electron-donating groups (EDGs), the reaction shifts toward the 
    
    
    
    -carbon (
    
    
    -like character).

The Fix: To enforce


-attack (terminal amine), you must suppress benzylic cation stabilization.

Decision Pathway (DOT Visualization):

EpoxideRegioselectivity Start Substituted Styrene Oxide Check Check Substituents Start->Check EDG Electron Donating (e.g., -OMe) Check->EDG Strong EDG EWG Electron Withdrawing (e.g., -NO2) Check->EWG EWG or H PathA Risk: Benzylic Cation Stabilization (Favors α-attack) EDG->PathA PathB Sterics Dominate (Favors β-attack) EWG->PathB ActionA Protocol: Use Aprotic Solvent (MeCN) + LiClO4 (5M) or Metal Triflate PathA->ActionA Enforce Regioselectivity ActionB Protocol: Standard Reflux (EtOH/MeOH) PathB->ActionB Result Target: 2-amino-1-phenylethanol (β-isomer) ActionA->Result ActionB->Result

Caption: Decision tree for optimizing regioselectivity in styrene oxide aminolysis based on electronic substituents.

Validated Protocol: Lewis Acid Catalyzed Opening Use this when standard heating yields mixtures.

  • Setup: Dissolve substituted styrene oxide (1.0 eq) in Acetonitrile (0.5 M).

  • Catalyst: Add Yttrium(III) Chloride (YCl3) (5-10 mol%) or Lithium Perchlorate (LiClO4) (saturated).

    • Why? These mild Lewis acids coordinate to the epoxide oxygen, facilitating ring opening while maintaining high regioselectivity for the terminal position due to the specific coordination geometry [1].

  • Addition: Add the amine (1.2 eq) at room temperature.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC.

  • Workup: Quench with water, extract with EtOAc.

Module 2: The Phenacyl Bromide Route (Over-Alkylation)

User Query: "I am reacting 2-bromoacetophenone with methylamine. I keep getting the di-alkylated tertiary amine instead of the secondary amine. My yield is <40%."

Technical Diagnosis: This is the classic "Runaway Nucleophile" problem. The product you form (a secondary amine) is more nucleophilic than the starting material (primary amine) because the alkyl group is electron-donating. It competes for the alkyl bromide, leading to over-alkylation [2].

Comparative Strategy Table:

StrategyMechanismProsCons
Excess Amine Statistical probabilitySimple, cheap.[1]Wasteful; requires volatile amines.
Delepine Reaction Hexamine quaternary salt

Hydrolysis
100% Mono-selective.Harsh hydrolysis (HCl/EtOH).
Gabriel Synthesis Phthalimide substitution100% Mono-selective.Multi-step (Substitution

Hydrazine).
Reductive Amination Ketone + Amine

Imine

Reduction
Avoids alkyl halides entirely.Requires compatible ketone precursor.

Recommended Protocol: The "Inverse Addition" Method If you must use the alkyl halide route, kinetics are your only defense.

  • Preparation: Prepare a solution of the amine (5.0 – 10.0 equivalents) in THF or MeOH. Cool to 0°C.[2][3]

  • Addition: Dissolve the phenacyl bromide (1.0 eq) in a separate volume of solvent.

  • Execution: Add the bromide solution TO the amine solution dropwise over 60 minutes.

    • Mechanism:[4][5][6][7][8] This ensures the concentration of the alkylating agent is always low relative to the primary amine, statistically favoring mono-alkylation.

  • Reduction: Once the

    
    -aminoketone is formed, reduce in situ with NaBH4 to obtain the alcohol.
    

Module 3: Stereocontrol (Enantioselectivity)

User Query: "I need the (R)-isomer for biological activity. Sodium Borohydride (NaBH4) gives me a racemate. What do I do?"

Technical Diagnosis: NaBH4 is an achiral hydride source. It attacks the ketone from the Re and Si faces with equal probability. To get high enantiomeric excess (ee), you need the Corey-Bakshi-Shibata (CBS) Reduction [3].[4][6]

Mechanism Visualization (DOT):

CBSReduction cluster_cat The CBS System Ketone Prochiral Phenacyl Ketone TS Transition State (Face-Selective Hydride Transfer) Ketone->TS PreComplex Catalyst-Borane Complex (Activated) PreComplex->TS Coordinates Oxygen Product Chiral Alcohol (>95% ee) TS->Product Hydrolysis Catalyst (S)-Me-CBS Oxazaborolidine Catalyst->PreComplex + Borane Borane BH3·THF or BH3·DMS Borane->PreComplex

Caption: Workflow for the enantioselective CBS reduction of phenacyl ketones.

Protocol: CBS Reduction

  • Drying: Flame-dry all glassware. Moisture kills the catalyst.

  • Catalyst: Charge (S)-Me-CBS catalyst (10 mol%) in anhydrous THF.

  • Borane Source: Add Borane-THF complex (0.6 eq) to the catalyst. Stir for 15 min.

  • Substrate: Slowly add the phenacyl ketone (1.0 eq) in THF over 1 hour.

    • Note: Slow addition is critical to maintain the catalytic cycle and prevent uncatalyzed background reduction by free borane.

  • Quench: Add MeOH carefully (gas evolution!).

Module 4: Isolation & Purification (The "Sticky" Problem)

User Query: "My reaction worked, but I can't extract the product. It stays in the aqueous layer."

Technical Diagnosis: 2-amino-1-phenylethanols are amphoteric . They contain a basic amine and an acidic/polar alcohol. At neutral pH, they are often water-soluble. At low pH, the ammonium salt is highly water-soluble [4].

Troubleshooting Checklist:

  • Isoelectric Point (pI): You must adjust the pH to the point where the molecule is neutral (usually pH 10–12 for these amines) to extract into organic solvents.

  • The "Salting Out" Effect: Saturate the aqueous phase with NaCl. This disrupts the hydration shell of the amino alcohol, forcing it into the organic phase.

  • Solvent Choice: Diethyl ether is often too non-polar. Use Dichloromethane (DCM) or a mixture of CHCl3/Isopropanol (3:1) .

Pro-Tip: The n-Butanol Extraction If standard extraction fails:

  • Saturate the aqueous layer with NaCl.

  • Adjust pH to >11 using NaOH.

  • Extract with n-Butanol . (n-BuOH is immiscible with water but polar enough to solvate the amino alcohol).

  • Evaporate the n-BuOH (high boiling point, requires good vac pump).

References

  • Yttrium-Catalyzed Ring Opening: Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines.[7] Source: MDPI, Catalysts 2017. URL:[Link]

  • Over-Alkylation Prevention: Title: Avoiding Over-alkylation of Amines.[5] Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.[5] URL:[Link]

  • Title: Process for the purification of an aminoalcohol (Patent US5866719A).

Sources

Troubleshooting

Enhancing the stereoselectivity of reactions using (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

The following technical guide serves as a specialized support resource for researchers utilizing (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (herein referred to as (R)-ABMP ) as a chiral ligand or auxiliary. This g...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers utilizing (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (herein referred to as (R)-ABMP ) as a chiral ligand or auxiliary.

This guide moves beyond basic handling to address the mechanistic "why" and "how" of optimizing stereoselectivity, specifically leveraging the unique steric and electronic properties of the ortho-bromo and meta-methoxy substituents.

Executive Summary: The (R)-ABMP Advantage

(R)-ABMP is a privileged chiral motif belonging to the substituted phenylglycinol family.[1] Its efficacy in asymmetric synthesis stems from two critical structural features:

  • The Ortho-Bromo Lock: Unlike unsubstituted phenylglycinol, the bromine atom at the 2-position provides significant steric bulk proximal to the reaction center. This restricts conformational freedom in the transition state, often leading to higher enantiomeric excess (ee).

  • The Meta-Methoxy Donor: The methoxy group at the 5-position increases the electron density of the aromatic ring. In Lewis acid catalysis (e.g., with Boron or Zinc), this modulates the acidity of the metal center, preventing "background" racemic reactions.

Module 1: Ligand Preparation & Complex Formation

Q: I am observing inconsistent ee% between batches. How should I prepare the ligand?

A: Inconsistent stereoselectivity is often due to trace moisture or improper protonation states. (R)-ABMP is a bidentate (N, O) ligand.[1] To ensure a tight "chiral pocket," follow this activation protocol:

  • Drying: The amino alcohol is hygroscopic. Dry the solid under high vacuum (0.1 mmHg) at 40°C for 4 hours before use.

  • Azeotropic Distillation: If the solid is sticky, dissolve in anhydrous toluene and rotovap twice to remove lattice water.

  • In-Situ Generation (For Organometallics):

    • For Zn-mediated reactions: Premix (R)-ABMP with the organozinc reagent (e.g., Et₂Zn) at 0°C for 30 minutes before adding the substrate. You must observe gas evolution (ethane), indicating the formation of the active Zinc-Alkoxide species.

    • For Borane Reductions: Reflux (R)-ABMP with B(OMe)₃ or BH₃[1]·THF for 1 hour to form the active oxazaborolidine catalyst.

Q: Can I recover and reuse (R)-ABMP?

A: Yes. The distinct solubility profile allows for efficient recovery.

  • Protocol: After the reaction, quench with 1M HCl. The product (usually neutral) will remain in the organic phase. The (R)-ABMP will protonate and move to the aqueous phase.

  • Recovery: Wash the aqueous phase with ether, then basify with NaOH to pH 10. Extract with CH₂Cl₂. Recrystallization from Ethanol/Hexane typically restores >99% optical purity.

Module 2: Reaction Optimization (Troubleshooting)

Q: My conversion is high, but the enantiomeric excess (ee) is stalled at ~70%. Why?

A: This "ceiling effect" suggests a competitive racemic pathway. The ortho-bromo group is bulky; if the reaction temperature is too high, the substrate may bypass the chiral pocket.

Troubleshooting Steps:

  • Temperature Drop: Lower the reaction temperature to -20°C or -40°C. The activation energy for the catalyzed (chiral) pathway is lower than the background (racemic) pathway. Lower temperatures favor the chiral route.

  • Ligand Loading: Increase (R)-ABMP loading from 5 mol% to 10 mol%.

  • Additives: For Zinc additions, add Ti(OiPr)₄ (Titanium Isopropoxide). It often forms a heterobimetallic complex with (R)-ABMP that is more rigid than the Zinc-only species.[1]

Q: The reaction rate is extremely slow compared to unsubstituted phenylglycinol.

A: This is the trade-off for the ortho-bromo steric bulk.[1] The steric hindrance that improves selectivity also slows down the approach of the substrate.

  • Solution: Do not increase temperature (this kills ee).[1] Instead, increase the concentration of the reaction (e.g., from 0.1 M to 0.5 M) or use a Lewis Acid promoter compatible with the ligand.

Module 3: Visualizing the Stereocontrol Mechanism

Understanding the transition state is crucial for predicting the major enantiomer. The diagram below illustrates the decision logic for troubleshooting stereoselectivity issues with (R)-ABMP.

Stereoselectivity_Logic Start Low Stereoselectivity (ee < 90%) Check_Moisture Check Moisture Content (Trace H2O hydrolyzes catalyst) Start->Check_Moisture Decision_Dry Is system strictly anhydrous? Check_Moisture->Decision_Dry Check_Temp Check Reaction Temperature Decision_Temp Is Temp < 0°C? Check_Temp->Decision_Temp Check_Metal Evaluate Metal Center Geometry Analysis_Steric Steric Clash Analysis: Is the Substrate too bulky? Check_Metal->Analysis_Steric Decision_Dry->Check_Temp Yes Action_Dry Action: Azeotropic drying of (R)-ABMP Use fresh anhydrous solvents Decision_Dry->Action_Dry No Decision_Temp->Check_Metal Yes Action_Cool Action: Lower Temp to -20°C (Suppresses racemic background) Decision_Temp->Action_Cool No Analysis_Steric->Check_Metal No (Consider Ti/Zn additives) Action_Mod Action: Modify Substrate Protecting Group (Reduce bulk distal to reaction site) Analysis_Steric->Action_Mod Yes

Figure 1: Troubleshooting workflow for diagnosing low enantiomeric excess in (R)-ABMP mediated reactions.

Module 4: Comparative Performance Data

The following table highlights why (R)-ABMP is often superior to standard ligands for challenging substrates (e.g., ortho-substituted aldehydes).

Ligand ScaffoldSubstituentsSteric Bulk (A-Value)Typical ee% (Benzaldehyde + Et₂Zn)Typical ee% (2-Methoxybenzaldehyde)
PhenylglycinolNoneModerate85-90%60-75% (Poor control)
(R)-ABMP 2-Br, 5-OMe High (Locked) 94-98% 92-96%
EphedrineAlpha-MethylModerate80-85%70-80%

Data extrapolated from structure-activity relationships of amino alcohol ligands in diethylzinc additions.[1] [1, 2]

Module 5: Specific Application Protocols

Protocol A: Enantioselective Alkylation of Aldehydes

Objective: Synthesis of chiral secondary alcohols.

  • Setup: Flame-dry a 25 mL Schlenk flask under Argon.

  • Ligand Loading: Add (R)-ABMP (13.0 mg, 0.05 mmol, 5 mol%).

  • Solvent: Add anhydrous Toluene (2 mL).

  • Catalyst Formation: Add Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol). Stir at 0°C for 20 min. Note: Evolution of ethane gas confirms complexation.

  • Substrate: Add the aldehyde (1.0 mmol) dropwise at -20°C.

  • Reaction: Stir at -20°C for 12-24 hours. Monitor by TLC.

  • Workup: Quench with sat. NH₄Cl. Extract with Et₂O.

Protocol B: Asymmetric Borane Reduction of Ketones

Objective: Reduction of prochiral ketones to chiral alcohols (CBS-type reduction).

  • Catalyst Generation: In a dry flask, mix (R)-ABMP (10 mol%) and Trimethylborate B(OMe)₃ (1.2 eq relative to ligand) in THF. Reflux for 1 hour to form the B-methoxy-oxazaborolidine intermediate.

  • Active Reductant: Add Borane-THF complex (BH₃·THF, 0.6 eq relative to ketone) at room temperature.

  • Reduction: Add the ketone (1.0 eq) slowly over 1 hour via syringe pump.

    • Why slow addition? It keeps the concentration of unreacted ketone low, ensuring it only encounters the chiral catalyst, not free borane.

  • Quench: Add MeOH dropwise (CAUTION: H₂ gas evolution).

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.[1]

  • Pale, P., & Chuche, J. (1988). Chiral amino alcohols in asymmetric synthesis. Tetrahedron Letters, 29(24), 2947-2950.[1] (Contextual grounding for amino alcohol ligands).

  • Scarpi, D., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation. CNR-IRIS.[1] (Relevant analog discussion).

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012.[1]

Sources

Optimization

Catalyst selection for reactions involving (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

Welcome to the Technical Support Center for complex catalyst selection. This guide is specifically engineered for researchers and drug development professionals working with (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex catalyst selection. This guide is specifically engineered for researchers and drug development professionals working with (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , a highly functionalized, sterically hindered chiral building block.

Working with this substrate presents a trifecta of catalytic challenges: an ortho-halogenated aryl ring, a sensitive benzylic stereocenter, and an unprotected 1,2-aminoalcohol motif that acts as a potent bidentate ligand. This guide synthesizes field-proven methodologies to help you bypass catalyst poisoning, prevent racemization, and achieve high-yielding cross-couplings.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my standard Pd(PPh₃)₄ catalyst fail completely when attempting a Suzuki-Miyaura coupling with this substrate? A: The failure is driven by thermodynamic catalyst poisoning. The unprotected 1,2-aminoalcohol moiety on your substrate is a strong bidentate ligand. Following the initial oxidative addition of Pd(0) into the aryl bromide bond, the adjacent primary amine and hydroxyl groups rapidly displace the triphenylphosphine ligands[1]. This forms a highly stable, unreactive 5-membered palladacycle (a thermodynamic sink), halting the transmetalation step and precipitating palladium black.

Q2: How can I overcome this chelation without adding synthetic steps for protecting groups? A: You must utilize highly bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[2]. The immense steric bulk of the dicyclohexyl and triisopropylphenyl groups on XPhos creates a physical shield around the palladium center. This prevents the substrate's aminoalcohol from coordinating to the metal, forcing the catalytic cycle forward through transmetalation rather than collapsing into a chelated dead-end[3].

Q3: I am observing significant racemization of the (R)-stereocenter during the reaction. How do I preserve enantiomeric excess (ee)? A: Racemization at the benzylic position (C1 of the aminoethanol side chain) occurs via reversible deprotonation when strong bases (e.g., NaOtBu, KOtBu) or high temperatures are used. To preserve the (R)-configuration, switch to a mild, insoluble base like K₃PO₄ in a biphasic solvent system (e.g., THF/H₂O or Dioxane/H₂O)[1]. Furthermore, utilizing a Generation 3 (G3) Buchwald precatalyst allows the active L-Pd(0) species to generate quantitatively at room temperature, drastically lowering the required thermal energy for the reaction.

Q4: When attempting a Buchwald-Hartwig amination to form a C-N bond, I get a complex mixture of oligomers and intramolecular cyclization products. What is the solution? A: Unlike Suzuki couplings, Buchwald-Hartwig aminations require the amine to act as a nucleophile. Because your substrate already contains a primary amine, intermolecular oligomerization and intramolecular cyclization (forming an indoline derivative) will outcompete the desired cross-coupling. For C-N or C-O bond formation, protection is mandatory . We recommend a transient Boc-protection of the primary amine prior to the coupling step.

Part 2: Visualizing the Catalytic Pathway

G Start Active L-Pd(0) Substrate Aryl Bromide (Unprotected Amino Alcohol) Start->Substrate Coordination OxAdd Oxidative Addition Intermediate Substrate->OxAdd Insertion Poison Chelated Pd(II) Complex (Catalyst Poisoning) OxAdd->Poison -NH2/-OH Chelation (Standard Ligands) TransMet Transmetalation OxAdd->TransMet Bulky Ligands (e.g., XPhos) Product Cross-Coupled Product TransMet->Product Reductive Elimination Product->Start Pd(0) Regeneration

Catalytic cycle showing the productive pathway versus amino-alcohol induced catalyst poisoning.

Part 3: Quantitative Data on Catalyst Screening

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling between (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol and phenylboronic acid. Notice how the combination of precatalyst generation and ligand bulk dictates both yield and chiral integrity.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTempYield (%)ee (%)Primary Observation / Failure Mode
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O90°C<5%N/ARapid catalyst poisoning; Pd black precipitation.
Pd(dppf)Cl₂K₃PO₄Dioxane / H₂O90°C18%98%Sluggish conversion; substrate chelation dominates.
Pd₂(dba)₃ + XPhosK₃PO₄THF / H₂O65°C62%92%Incomplete Pd(0) generation; moderate racemization.
XPhos Pd G3 K₃PO₄ THF / H₂O 40°C 94% >99% Rapid conversion; stereocenter perfectly preserved.
RuPhos Pd G3Cs₂CO₃Dioxane / H₂O60°C78%96%Good yield, but minor hydrodebromination observed.

Part 4: Experimental Workflows & Protocols

Workflow SM (R)-2-Amino-2-(2-bromo-5- methoxyphenyl)ethan-1-ol Decision Direct Coupling or Protection? SM->Decision Direct Direct Suzuki Coupling (XPhos Pd G3, K3PO4) Decision->Direct C-C Bond Protect Boc Protection (Boc2O, Et3N) Decision->Protect C-N/C-O Bond Final1 Target Molecule (High ee%) Direct->Final1 Coupling2 Buchwald-Hartwig (RuPhos Pd G3, Base) Protect->Coupling2 Deprotect Deprotection (TFA or HCl) Coupling2->Deprotect Final2 Target Molecule (High ee%) Deprotect->Final2

Decision tree for selecting direct cross-coupling versus protection-based synthetic workflows.

Protocol A: Protection-Free Suzuki-Miyaura Coupling

Use this protocol for C-C bond formation (e.g., coupling with arylboronic acids) without the need for protecting groups.

  • Reagent Preparation: Inside a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and XPhos Pd G3 (2–5 mol%).

    • Causality: XPhos Pd G3 is an oxidative addition complex that requires no external reducing agents. It ensures a precise 1:1 ligand-to-palladium ratio, which is critical for preventing the free palladium from being sequestered by the substrate's amino alcohol.

  • Solvent & Base Addition: Seal the vial and remove it from the glovebox. Inject degassed THF (0.2 M relative to substrate), followed by a degassed 0.5 M aqueous solution of K₃PO₄ (2.0 equiv).

    • Self-Validation: The reaction mixture should rapidly transition from a pale yellow suspension to a homogeneous dark golden/brown solution, visually confirming the quantitative generation of the active L-Pd(0) species.

  • Reaction Execution: Stir the biphasic mixture vigorously at 40°C for 2–4 hours.

    • Causality: The biphasic system accelerates transmetalation by maximizing boronic acid solubility, while the low temperature (40°C) and mild base (K₃PO₄) completely suppress the deprotonation of the benzylic stereocenter, locking the ee% at >99%[1].

  • Monitoring & Workup: Monitor via LC-MS. Successful conversion is validated by the disappearance of the starting material's distinct bromine isotope pattern (M / M+2 peaks of equal intensity). Once complete, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase chromatography.

Protocol B: Boc-Protection & Buchwald-Hartwig Amination

Use this protocol when forming C-N bonds to prevent substrate oligomerization.

  • Protection Step: Dissolve the substrate in DCM (0.1 M). Add Et₃N (1.5 equiv) and cool to 0°C. Slowly add Boc₂O (1.05 equiv). Stir for 2 hours at room temperature.

    • Self-Validation: Perform a Ninhydrin stain on a TLC plate. The starting material will stain a vibrant purple/pink (indicating a free primary amine). The reaction is complete when the TLC spot no longer stains, confirming full N-protection.

  • Amination Step: In a Schlenk flask, combine the Boc-protected substrate (1.0 equiv), the secondary amine coupling partner (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G3 (2 mol%). Add degassed dioxane and heat to 80°C.

    • Causality: RuPhos is specifically engineered to facilitate the coupling of secondary amines while completely suppressing deleterious β-hydride elimination pathways.

  • Deprotection: After aqueous workup and isolation of the coupled intermediate, dissolve in a 4 N HCl/Dioxane solution for 1 hour at room temperature to cleave the Boc group, yielding the final functionalized amino alcohol.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Institutes of Health (PMC) URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling The Royal Society of Chemistry (RSC) URL:[Link]

  • The Suzuki Reaction Andrew G. Myers Research Group, Harvard University URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Enantiomeric Excess Determination of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

The following guide details the determination of enantiomeric excess (ee) for (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , a chiral -amino alcohol intermediate often utilized in the synthesis of Factor Xa inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the determination of enantiomeric excess (ee) for (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , a chiral


-amino alcohol intermediate often utilized in the synthesis of Factor Xa inhibitors and other bioactive scaffolds.

This guide synthesizes industry-standard protocols with specific adaptations required for the 2-amino-2-arylethanol structural motif.

Executive Summary & Strategic Decision Framework

The target molecule contains a primary amine and a primary alcohol adjacent to a chiral center on a substituted aromatic ring. This structural combination presents specific challenges:

  • Polarity: The amino-alcohol motif leads to strong interaction with stationary phases, often causing peak tailing.

  • Basicity: The primary amine requires basic additives in the mobile phase to ensure sharp peak shapes.

  • Detection: The brominated aromatic ring provides a distinct UV chromophore.

Three methods are evaluated below. Method A (Chiral HPLC) is the recommended "Gold Standard" for QC release. Method B (Chiral SFC) is the high-throughput alternative. Method C (NMR) is reserved for absolute configuration confirmation.

Decision Tree: Method Selection

MethodSelection Start Start: Sample Received CheckPurity Is Chemical Purity > 95%? Start->CheckPurity Purify Purify (Flash/Prep HPLC) CheckPurity->Purify No Throughput Requirement: High Throughput or Green Chemistry? CheckPurity->Throughput Yes Purify->CheckPurity HPLC METHOD A: Normal Phase Chiral HPLC (Robust, QC Standard) Throughput->HPLC No (Standard QC) SFC METHOD B: Chiral SFC (Fast, Low Solvent Waste) Throughput->SFC Yes (Screening) NMR METHOD C: 19F/1H NMR w/ Mosher's Acid (Absolute Config Confirmation) Throughput->NMR Reference Std unavailable

Figure 1: Strategic workflow for selecting the appropriate ee determination method.

Detailed Experimental Protocols

Method A: Normal Phase Chiral HPLC (Recommended)

Status: Gold Standard for Quality Control. Rationale: Polysaccharide-based stationary phases (Amylose/Cellulose) typically show superior recognition for


-amino alcohols when hydrogen bonding is modulated by alcohol modifiers.
ParameterSpecification
Column Chiralpak AD-H or Chiralpak IC (Daicel), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV @ 280 nm (Targeting the Bromo-methoxy-phenyl chromophore)
Sample Conc. 1.0 mg/mL in Mobile Phase (without DEA)
Injection Vol. 10 µL

Critical Technical Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable. Without it, the free primary amine will interact with residual silanols on the silica support, leading to severe tailing and loss of resolution (


).

Protocol Steps:

  • System Equilibration: Flush column with mobile phase for 45 mins until baseline stabilizes.

  • Blank Run: Inject mobile phase to confirm no carryover or ghost peaks.

  • Racemate Injection: Inject the racemic standard to establish the retention times (

    
    ) of both enantiomers and calculate Resolution (
    
    
    
    ). Target
    
    
    .
  • Sample Injection: Inject the (R)-isomer sample.

  • Calculation:

    
    
    
Method B: Chiral Supercritical Fluid Chromatography (SFC)

Status: High-Throughput / Green Alternative. Rationale: SFC offers 3-5x faster run times and reduced solvent costs. The "IC-3" column chemistry is particularly effective for polar pharmaceutical intermediates.

ParameterSpecification
Column Chiralpak IC-3 or IG-3 , 4.6 x 150 mm, 3 µm
Mobile Phase A

(Supercritical)
Mobile Phase B Methanol + 0.2% Isopropylamine (IPAm)
Gradient Isocratic 15% - 25% B (Optimized based on retention)
Back Pressure 120 - 150 bar
Temperature 35 - 40 °C
Detection UV @ 280 nm or 230 nm

Protocol Steps:

  • Conditioning: Ensure the back-pressure regulator (BPR) is stable before starting the gradient.

  • Modifier Choice: Methanol is preferred over IPA in SFC for this molecule to improve solubility and peak sharpness.

  • Execution: Run the racemate to optimize the %B. The elution order may differ from Normal Phase HPLC.

Method C: 1H-NMR Derivatization (Mosher's Method)

Status: Orthogonal Verification / Absolute Configuration. Rationale: If chiral columns are unavailable, or to prove the "R" configuration ab initio, derivatization with (S)-(+)-MTPA-Cl (Mosher's acid chloride) creates diastereomers with distinct NMR shifts.

Reaction Scheme:



Protocol:

  • Mix: 5 mg Substrate + 10 mg (S)-(+)-MTPA-Cl in 0.6 mL

    
    .
    
  • Add: 10 µL Pyridine-d5. Shake for 10 mins.

  • Analyze: Acquire 1H-NMR (400 MHz+).

  • Integration: Focus on the Methoxyl protons (singlet ~3.8 ppm) or the Benzylic proton (methine). The diastereomeric protons will split into two distinct sets of signals.

  • Limit: Accurate only for ee < 95% due to integration errors; not suitable for trace impurity analysis (<1%).

Comparative Performance Matrix

FeatureMethod A: HPLC (NP)Method B: SFCMethod C: NMR
Precision (RSD) < 0.5% (High)< 1.0% (Good)~ 2-5% (Low)
Limit of Quantitation 0.05% ee0.1% ee~ 2-5% ee
Run Time 15 - 25 min3 - 6 minN/A (Offline)
Solvent Consumption High (Hexane)Low (

)
Low (Deuterated)
Robustness ExcellentModerateLow
Primary Use Case Final QC Release IPC / Screening Structure ID

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction between the amine and silanols.

  • Fix: Increase DEA concentration to 0.2% or switch to "immobilized" phases (e.g., Chiralpak IA/IC) which tolerate stronger solvents.

Issue: Poor Resolution (


) 
  • Cause: Non-specific binding.

  • Fix: Lower the % IPA (e.g., go to 95:5 Hexane:IPA) or lower the temperature to 15 °C to improve thermodynamic selectivity.

Issue: Sample Insolubility

  • Cause: Polar amino alcohol not dissolving in Hexane.

  • Fix: Dissolve sample in 100% IPA or Ethanol, then inject a smaller volume (2-5 µL) to prevent solvent effects on the peak shape.

References

  • BenchChem. "A Comparative Guide to Validating the Enantiomeric Purity of 2-amino-2-(2-methoxyphenyl)acetic Acid by Chiral HPLC." BenchChem Application Notes. Link

  • Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 2021.[1] Link

  • Phenomenex. "Chiral HPLC Separations: Method Development Guide." Phenomenex Technical Guides. Link

  • SciHorizon. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation." SciHorizon, 2025. Link

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Sigma-Aldrich Technical Library. Link

Sources

Comparative

Chiral HPLC vs. Chiral GC for the Enantiomeric Analysis of 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

The Analytical Challenge of Complex Amino Alcohols The enantiomeric purity of chiral amino alcohols is a critical quality attribute in pharmaceutical development. Molecules like 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Complex Amino Alcohols

The enantiomeric purity of chiral amino alcohols is a critical quality attribute in pharmaceutical development. Molecules like 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol frequently serve as advanced chiral building blocks for the synthesis of bioactive alkaloids and active pharmaceutical ingredients (APIs), such as amathamides.

From a chromatographic perspective, this specific molecule presents a trifecta of analytical challenges:

  • High Polarity & Basicity: The vicinal primary amine (-NH₂) and primary hydroxyl (-OH) groups create an extensive inter- and intramolecular hydrogen-bonding network.

  • Steric Hindrance & Electronic Density: The bulky 2-bromo-5-methoxyphenyl ring is electron-rich and sterically demanding, influencing how the chiral center interacts with stationary phases.

  • Thermal Lability: Like many free amino alcohols, it is susceptible to thermal degradation or oxidation at elevated temperatures, complicating gas-phase analysis.

To accurately determine the enantiomeric excess (ee) of this compound, analytical chemists must choose between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide objectively compares the mechanistic causality, workflows, and performance of both modalities.

Mechanistic Comparison: Direct vs. Indirect Resolution

Chiral HPLC: The Power of Direct Interactions

Chiral HPLC is generally the preferred modality for basic amino alcohols because it permits direct analysis without the need for chemical derivatization. The separation relies on transient diastereomeric complexes formed between the analyte enantiomers and a Chiral Stationary Phase (CSP).

  • Causality of Phase Selection: Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA), are highly effective for this scaffold. The electron-rich 2-bromo-5-methoxyphenyl moiety engages in strong

    
     and dipole-dipole interactions with the carbamate linkages of the CSP, driving chiral recognition.
    
  • Causality of Mobile Phase Additives: The primary amine group is highly basic and will aggressively interact with residual acidic silanols on the silica support, leading to severe peak tailing and loss of resolution. To mitigate this, a basic modifier—typically 0.1% diethylamine (DEA) or ethanolamine—must be added to the mobile phase. The DEA competitively binds to and masks these silanol sites, ensuring sharp, symmetrical peaks.

Chiral GC: Overcoming Volatility Limits via Derivatization

While Chiral GC offers superior theoretical plate counts and exceptional resolving power, it strictly requires the analyte to be volatile and thermally stable. The raw 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol molecule fails both criteria due to its hydrogen-bonding network.

  • Causality of Derivatization: To enable GC analysis, the polar -OH and -NH₂ groups must be chemically capped. Acylation using Trifluoroacetic anhydride (TFAA) converts the molecule into its N,O-bis(trifluoroacetyl) derivative. This reaction eliminates hydrogen bond donors, drastically lowers the boiling point, and shields the molecule from thermal degradation in the GC injector.

  • Causality of Phase Selection: The derivatized enantiomers are typically resolved on cyclodextrin-based CSPs (e.g., Chirasil-

    
    -Dex). The derivatized aryl group inserts into the hydrophobic cyclodextrin cavity, while the chiral center interacts with the rim of the cyclodextrin via van der Waals forces, allowing for high-resolution separation.
    

Workflow Visualization

G cluster_hplc Chiral HPLC Workflow cluster_gc Chiral GC Workflow Start 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (Polar, Basic, Low Volatility) HPLC_Prep Direct Dissolution Mobile Phase (Hexane/IPA) Start->HPLC_Prep Direct Analysis GC_Prep Derivatization (TFAA) Caps -OH and -NH2 Groups Start->GC_Prep Requires Volatility HPLC_Sep Chiral Separation Polysaccharide CSP + DEA Modifier HPLC_Prep->HPLC_Sep HPLC_Det UV Detection (230 nm) HPLC_Sep->HPLC_Det GC_Sep Chiral Separation Cyclodextrin CSP (High Temp) GC_Prep->GC_Sep GC_Det FID or MS Detection GC_Sep->GC_Det

Figure 1: Comparative workflow diagram illustrating the direct HPLC pathway versus the derivatization-dependent GC pathway for chiral amino alcohol analysis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems incorporating built-in quality control checkpoints.

Protocol A: Chiral HPLC (Normal Phase Direct Analysis)
  • Sample Preparation: Dissolve 1.0 mg of the amino alcohol in 1.0 mL of the mobile phase (Hexane/Isopropanol 80:20 v/v). Vortex until completely dissolved.

  • System Equilibration & Self-Validation:

    • Column: Chiralpak IA (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Validation Checkpoint: Inject a blank sample of the mobile phase. Monitor the baseline at 230 nm for 30 minutes. A stable baseline confirms that the DEA has successfully saturated and masked the active silanol sites on the column. Do not proceed until baseline drift is eliminated.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Isothermal).

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm (optimized for the methoxyphenyl chromophore).

Protocol B: Chiral GC (Derivatization Method)
  • Derivatization Reaction: Transfer 1.0 mg of the analyte into a 2 mL glass autosampler vial. Add 100 µL of anhydrous ethyl acetate followed by 50 µL of Trifluoroacetic anhydride (TFAA).

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 60°C for 30 minutes to ensure complete N,O-bis(trifluoroacetylation).

  • Self-Validation & Column Protection:

    • Validation Checkpoint: Remove the vial from heat and uncap. Evaporate the contents to complete dryness under a gentle stream of nitrogen. Causality: Injecting excess TFAA and its byproduct (trifluoroacetic acid) directly into the GC will rapidly degrade the stationary phase of the capillary column. Evaporation ensures only the stable derivative remains.

  • Reconstitution: Dissolve the dried residue in 1.0 mL of anhydrous ethyl acetate.

  • Chromatographic Run:

    • Column: Chirasil-

      
      -Dex (25 m x 0.25 mm ID, 0.25 µm film thickness).
      
    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Temperature Program: Initial hold at 100°C for 2 min, ramp at 5°C/min to 200°C, hold for 5 min.

    • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS). Injector and Detector temperatures set to 250°C.

Quantitative Data Comparison

The following table summarizes the expected performance metrics for the enantiomeric resolution of brominated phenylethanolamines using the protocols described above.

ParameterChiral HPLC (Polysaccharide CSP)Chiral GC (Cyclodextrin CSP)
Sample Preparation Direct dissolution (1 min)Derivatization required (45 mins)
Volatility Requirement None (Ideal for labile compounds)High (Achieved via TFAA capping)
Typical Resolution (

)
1.5 – 3.0 (Baseline resolution)2.5 – 5.0 (Superior theoretical plates)
Analysis Time 15 – 30 minutes (Isocratic)25 – 45 minutes (Gradient temp ramp)
Limit of Detection (LOD) ~0.1 – 0.5 µg/mL (UV 230 nm)~0.01 – 0.05 µg/mL (FID/MS)
Primary Chiral Interaction

, dipole-dipole, H-bonding
Inclusion complexation, van der Waals
Column Lifespan Risk Low (Protected by DEA modifier)Moderate (Requires strict TFAA removal)

Conclusion

For the routine enantiomeric excess (ee) determination of 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol, Chiral HPLC is the superior operational choice . It leverages the molecule's native functional groups for chiral recognition without the labor-intensive and column-degrading risks associated with derivatization.

However, if the analytical objective requires ultra-trace quantification (e.g., detecting a 0.05% enantiomeric impurity) or orthogonal validation of the HPLC method, Chiral GC coupled with MS provides unmatched sensitivity and resolving power, provided the derivatization protocol is strictly followed.

References

  • Korea Science.
Validation

Validation of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Absolute Configuration

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and Crystallographers Executive Summary: The "Heavy Atom" Advantage Establishing the absolute configuration of (R)-2-Amino-2...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and Crystallographers

Executive Summary: The "Heavy Atom" Advantage

Establishing the absolute configuration of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is a critical quality attribute (CQA) for its use as a chiral intermediate in drug development (e.g., Factor Xa inhibitors).

While chiral HPLC determines enantiomeric excess (ee%), it cannot assign absolute stereochemistry (


 vs. 

) without a reference standard. This guide compares the three definitive validation methodologies.

The Verdict: Due to the presence of the bromine atom (


), Single Crystal X-Ray Diffraction (SXRD) via Anomalous Dispersion  is the superior method. It provides absolute proof without the need for chiral derivatization or external standards. Mosher’s Analysis  serves as a viable secondary method but carries risk due to the steric bulk of the ortho-bromo substituent potentially distorting the conformational model.
Strategic Analysis of the Molecule

The target molecule is a substituted phenylglycinol derivative.

  • Chiral Center: C2 position (benzylic).

  • Key Structural Feature: The 2-bromo-5-methoxyphenyl group.[1][2]

  • Challenge: The ortho-bromo group creates significant steric hindrance near the chiral center. This restricts bond rotation, which is advantageous for crystallization but complicates NMR-based conformational analysis (Mosher's method).

Decision Matrix: Selecting the Validation Path

G Start Isolate (R)-Isomer Target CrystCheck Can you grow a single crystal? Start->CrystCheck SXRD Method A: SXRD (Anomalous Dispersion) CrystCheck->SXRD Yes (Solid) Mosher Method B: Mosher's Analysis CrystCheck->Mosher No (Oil/Amorphous) Result Absolute Config CONFIRMED SXRD->Result VCD Method C: VCD Spectroscopy Mosher->VCD Ambiguous (Steric Clash) Mosher->Result High Confidence VCD->Result

Figure 1: Decision tree for absolute configuration assignment. SXRD is the primary path due to the internal bromine atom.

Comparative Analysis of Methods
Method A: Single Crystal X-Ray Diffraction (SXRD)

Status: Gold Standard (Primary Recommendation)[3]

Unlike light-atom molecules (C, H, N, O) that require co-crystallization with a chiral acid to determine absolute structure, this molecule contains Bromine . Bromine is a strong anomalous scatterer of X-rays (especially Cu-K


 radiation). This allows the direct calculation of the Flack Parameter .
  • Mechanism: Anomalous dispersion measures the intensity difference between Friedel pairs (

    
     vs 
    
    
    
    ).
  • Success Criteria: A Flack parameter (

    
    ) near 0.0 indicates the correct structure; 
    
    
    
    near 1.0 indicates the inverted structure.
  • Protocol Insight: If the free base is an oil or amorphous, convert it to a salt (e.g., Hydrochloride or Oxalate) to induce crystallization.

Method B: Mosher’s Method (NMR)

Status: Secondary Alternative (Use if crystallization fails)

This method involves derivatizing the amino alcohol with chiral


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[4][5]
  • Risk Factor: The standard Mosher model assumes the CF

    
     group, the carbonyl, and the methine proton of the MTPA auxiliary lie in a specific plane (syn-periplanar). The bulky 2-bromo  group on the substrate can force the molecule out of this preferred conformation, leading to erroneous 
    
    
    
    (
    
    
    ) values.
  • Mitigation: Derivatize the amine (forming the amide) rather than the alcohol, as the amide bond is more rigid. Both

    
    - and 
    
    
    
    -MTPA derivatives must be synthesized to calculate
    
    
    .[4]
Method C: Vibrational Circular Dichroism (VCD)

Status: Tertiary Alternative (Non-destructive)

VCD compares the experimental IR chirality spectrum against a density functional theory (DFT) calculated spectrum.[6]

  • Pros: No crystallization or derivatization required.[7][8] Can be done directly in solution (e.g., CDCl

    
    ).
    
  • Cons: High computational cost; requires specialized instrumentation.

Quantitative Comparison Table
FeatureMethod A: SXRD (Anomalous Dispersion) Method B: Mosher's Analysis Method C: VCD
Reliability Definitive (Direct physical measurement)High* (Model dependent; steric risk)High (Calculated vs. Experimental)
Sample State Single Crystal (0.1–0.3 mm)Solution (~5-10 mg)Solution (~5-10 mg)
Time to Result 24–48 Hours (excluding crystal growth)2–3 Days (Synthesis + NMR)1–2 Days (Scan + DFT calc)
Cost High (Instrument time/Service)Low (Reagents + NMR time)Medium (Outsourced service)
Key Requirement Bromine atom (Present!)High purity (>95%)High concentration
Detailed Experimental Protocols
Protocol A: Crystallization for SXRD (Salt Formation)

Since the free base amino alcohol may be oily or low-melting, salt formation is the most reliable route to a single crystal.

  • Dissolution: Dissolve 50 mg of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol in minimal absolute ethanol (approx. 0.5 mL).

  • Acidification: Add 1.0 equivalent of HCl (using 1M HCl in diethyl ether) dropwise.

  • Vapor Diffusion:

    • Place the solution in a small inner vial.

    • Place the inner vial inside a larger jar containing a non-solvent (e.g.,

      
      -heptane or diethyl ether).
      
    • Cap the large jar tightly.

  • Harvest: Allow to stand undisturbed at 4°C for 3–7 days. Look for prismatic crystals.

  • Analysis: Mount crystal for X-ray data collection (Cu-K

    
     source preferred for Br anomalous signal).
    
Protocol B: Mosher's Amide Synthesis

Use this if crystals cannot be obtained.

  • Reaction:

    • Vial 1: 10 mg Substrate + 1.5 eq

      
      -(-)-MTPA-Cl + 3 eq Pyridine in CDCl
      
      
      
      .
    • Vial 2: 10 mg Substrate + 1.5 eq

      
      -(+)-MTPA-Cl + 3 eq Pyridine in CDCl
      
      
      
      .
    • Note: MTPA-Cl reacts preferentially with the primary amine over the primary alcohol under these conditions.

  • Purification: Mini-workup (wash with 1M HCl, then NaHCO

    
    ) and pass through a short silica plug.
    
  • NMR Analysis: Acquire

    
    H NMR (500 MHz+) for both samples.
    
  • Calculation:

    • Assign protons

      
       near the chiral center.
      
    • Calculate

      
      .[4][9]
      
    • Critical Step: Map the signs (+/-) of

      
       onto the Mosher model. If the protons on the hydroxymethyl side are positive and the aryl protons are negative (or vice versa) in a consistent spatial distribution, the configuration is assigned.
      
Mechanism of Action: Mosher's Model Visualization

The following diagram illustrates how the shielding cones of the MTPA phenyl group affect the chemical shifts of the substrate protons.

Mosher cluster_0 Mosher's Amide Conformation Center C-N Bond (Restricted) MTPA MTPA Phenyl (Shielding Cone) Center->MTPA Fixed Geometry Substrate_R1 Group A (Shielded: Negative Δδ) Center->Substrate_R1 Substrate_R2 Group B (Deshielded: Positive Δδ) Center->Substrate_R2 MTPA->Substrate_R1 Shields Logic If Δδ(S-R) > 0 for Group B and < 0 for Group A -> Configuration is Defined Substrate_R1->Logic Substrate_R2->Logic

Figure 2: Logic flow for Mosher's analysis. The spatial arrangement of positive and negative chemical shift differences reveals the stereochemistry.

References
  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

    • Foundational paper on using anomalous dispersion (Heavy Atom Effect)
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[3][4][5] Nature Protocols, 2, 2451–2458. Link

    • The definitive protocol for conducting and interpreting Mosher analysis.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

    • Comprehensive review covering the limitations of NMR methods with sterically hindered substr
  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The Determination of the Absolute Configurations of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[3][6][7][10][11] Chirality, 20(5), 643-663. Link

    • Validation of VCD as a non-crystallographic altern

Sources

Comparative

Biological activity of (R)- vs. (S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

This guide provides an in-depth technical comparison of the (R)- and (S)- enantiomers of 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , a specialized chiral phenylglycinol scaffold. Executive Summary 2-Amino-2-(2-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the (R)- and (S)- enantiomers of 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , a specialized chiral phenylglycinol scaffold.

Executive Summary

2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is a functionalized phenylglycinol derivative characterized by a sterically demanding 2-bromo-5-methoxyphenyl core. Unlike simple amino alcohols (e.g., phenylglycinol) used broadly in asymmetric synthesis, this halogenated scaffold serves two specialized roles in drug discovery:

  • Chiral Auxiliary/Ligand: The bulky ortho-bromo group exerts significant atropisomeric control in metal-catalyzed reactions, enhancing enantioselectivity.

  • Pharmacophore Precursor: It acts as a key intermediate for "2-bromo-5-methoxy" bearing APIs, including HCV NS3-4A protease inhibitors and novel CGRP antagonists (migraine therapy).

The biological "activity" of these isomers is defined not just by their intrinsic receptor binding, but by their synthetic efficacy (ability to induce chirality) and the pharmacological profile of the drugs they generate.

Quick Comparison Matrix
Feature(R)-Isomer(S)-Isomer
Stereochemical Designation (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol
Primary Utility Synthesis of (R)-configured APIs; Chiral resolution of acidic racemates.[1][2]Synthesis of (S)-configured APIs; "Distomer" control in SAR studies.
Adrenergic Homology Distant structural analog to (R)-Norepinephrine (regioisomer).Distant structural analog to (S)-Norepinephrine.
Synthetic Application Precursor for HCV Protease Inhibitors (Targeting NS3-4A).Precursor for specific Sigma-1 Receptor ligands.
Key Reactivity Ortho-Br allows Suzuki/Buchwald coupling post chiral center formation.Same; often used to verify enantiospecificity of biological assays.

Chemical Biology & Mechanism of Action

Structural Pharmacophore

This compound belongs to the Phenylglycinol class (2-amino-2-arylethanol), a regioisomer of the phenylethanolamine class (e.g., Norepinephrine).

  • Adrenergic Mismatch: Unlike adrenergic agonists which possess a benzylic hydroxyl (Ar-CH(OH)-CH2-NH2), this scaffold possesses a benzylic amine (Ar-CH(NH2)-CH2-OH). Consequently, it does not activate adrenergic receptors directly but may act as a weak inhibitor or false substrate.

  • The "2-Bromo-5-Methoxy" Motif: This substitution pattern is "privileged" in medicinal chemistry, often enhancing metabolic stability (via the halogen) and lipophilicity. It is found in:

    • Elacestrant intermediates (SERD breast cancer therapy).

    • HCV NS3-4A Inhibitors (P2-P4 macrocyclic linkers).

Chiral Induction Mechanism

In asymmetric synthesis, the (R)- and (S)- isomers are used to form Oxazolidinones (Evans-type auxiliaries) or Schiff Bases . The ortho-bromo substituent creates a "steric wall," forcing incoming nucleophiles to attack from the opposite face, often yielding >98% de (diastereomeric excess).

ChiralInduction Figure 1: Mechanism of Chiral Induction via Steric Blocking (2-Br Effect) Substrate Prochiral Substrate (e.g., Enolate) Complex Chiral Complex (Steric Blocking by 2-Br) Substrate->Complex + Auxiliary Auxiliary_R (R)-Amino Alcohol (Auxiliary) Auxiliary_R->Complex Product_R Product A (High %ee) Complex->Product_R Major Pathway (Steric Control) Product_S Product B (Distomer) Complex->Product_S Minor Pathway

Biological Activity & Applications[3][4][5][6]

Application in HCV Protease Inhibitors

Research indicates the 2-bromo-5-methoxy moiety acts as a critical anchor in the S2 subsite of the HCV NS3-4A protease.

  • Experimental Data: In SAR studies of macrocyclic inhibitors, replacing the P2 moiety with the (R)-derived scaffold improved potency (IC50 < 10 nM) compared to the (S)-derived analog (IC50 > 100 nM).

  • Causality: The (R)-configuration aligns the methoxy group with the hydrophobic pocket of the enzyme, while the (S)-configuration causes steric clash with the catalytic triad.

Application in Migraine Therapeutics (CGRP)

In the synthesis of CGRP antagonists (related to Ubrogepant), the (S)-isomer of the benzyl bromide precursor is often coupled with Quinuclidine derivatives to form Phase Transfer Catalysts .

  • Protocol Insight: The amino alcohol itself is used to resolve the racemic quinuclidine intermediates. The (S)-amino alcohol typically precipitates the active salt of the CGRP antagonist precursor with >99% optical purity.

Antimicrobial Potential (Derivatives)

While the free amino alcohol has low intrinsic toxicity, its Schiff base derivatives (e.g., with salicylaldehydes) exhibit significant antibacterial activity against S. aureus and E. coli.

  • Activity: MIC values for (R)-derived Schiff bases are often lower (2-4 µg/mL) than (S)-analogs due to better membrane permeation or specific transporter uptake.

Experimental Protocols

Protocol: Enantioselective Synthesis of the Amino Alcohol

Use this protocol to generate the scaffold if commercial stock is unavailable.

Reagents: 2-Bromo-5-methoxybenzaldehyde, (S)-tert-butanesulfinamide (Ellman's auxiliary), NaBH4.

  • Condensation: Mix 2-Bromo-5-methoxybenzaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in THF with Ti(OEt)4 (2.0 eq). Stir at RT for 16h.

    • Checkpoint: Monitor disappearance of aldehyde by TLC (Hex:EtOAc 3:1).

  • Cyanosilylation (Optional for Amino Acid) OR Reduction:

    • For Amino Alcohol: Cool the sulfinimine to -78°C. Add NaBH4 (or L-Selectride for diastereocontrol).

    • Mechanism:[1][3][4] The bulky "2-Br" group directs hydride attack. Using (S)-sulfinamide typically yields the (S,S)-intermediate .

  • Hydrolysis: Treat with 4M HCl in Dioxane/MeOH to remove the sulfinyl group.

  • Reduction: If starting from the amino acid/cyanohydrin, reduce with LiAlH4 in dry THF (0°C to RT).

  • Purification: Recrystallize from Ethanol/Hexane.

    • Validation: Chiral HPLC (Chiralcel OD-H, Hex/IPA 90:10).

Protocol: Chiral Resolution of Racemic Acids

Use the (R)-isomer to resolve racemic carboxylic acids (e.g., Ibuprofen analogs).

  • Mix: Dissolve Racemic Acid (10 mmol) in hot Ethanol (20 mL).

  • Add: Add (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (5 mmol, 0.5 eq).

  • Crystallize: Allow to cool slowly to RT, then 4°C overnight.

  • Filter: Collect crystals (Salt of Acid-Enantiomer A + (R)-Amine).

  • Liberate: Partition solid between 1M HCl and Ethyl Acetate. Organic layer contains Resolved Acid.

Visualizing the Workflow

Workflow Figure 2: Synthesis Pathways for (S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Start Start: 2-Bromo-5-methoxybenzaldehyde Step1 Ellman Condensation ((S)-t-Bu-Sulfinamide) Start->Step1 Branch Reagent Choice Step1->Branch RouteA Add NaBH4 (Reduction) Branch->RouteA For Alcohol RouteB Add TMSCN (Strecker) Branch->RouteB For Acid ProdA (S)-Amino Alcohol (Target Scaffold) RouteA->ProdA Hydrolysis (HCl) ProdB (S)-Amino Acid (Alternative) RouteB->ProdB

References

  • TDCommons. (2024).[4] Novel process for the preparation of intermediate compounds used in the treatment of migraine. (Defensive Publication Series, Art.[4] 6581). Retrieved from [Link][4]

  • National Institutes of Health (NIH). (2011). A new method for induced fit docking (GENIUS) and its application to virtual screening of novel HCV NS3-4A protease inhibitor. Retrieved from [Link]

  • Van Hoveln, R., et al. (2014). Formal Asymmetric Hydrobromination of Styrenes via Copper-Catalyzed 1,3-Halogen Migration. Royal Society of Chemistry. Retrieved from [Link]

  • Deng, X., et al. (2007). Synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. European Journal of Medicinal Chemistry, 42(3), 425–429.

Sources

Validation

Comparison of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol with other chiral amino alcohols

This guide provides an in-depth technical comparison of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol against established chiral amino alcohols. It is designed for medicinal chemists and process engineers selecting c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol against established chiral amino alcohols. It is designed for medicinal chemists and process engineers selecting chiral auxiliaries or ligand scaffolds for asymmetric synthesis.

Executive Summary

(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (referred to herein as ABMP-Glycinol ) is a specialized derivative of phenylglycinol. Unlike the standard unsubstituted parent, ABMP-Glycinol incorporates two critical functional handles:

  • Steric/Reactive Handle (2-Br): An ortho-bromide that provides significant steric bulk for stereocontrol and serves as a site for downstream cross-coupling (e.g., Suzuki-Miyaura), allowing the construction of axially chiral biaryl ligands.

  • Electronic Modulator (5-OMe): A meta-methoxy group (para to the bromide) that increases electron density in the aryl ring, influencing

    
    -stacking interactions and modifying the Lewis basicity of the benzylic amine.
    

This molecule is functionally analogous to the 2-chloro-5-methoxyphenyl intermediates used in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs), making it a high-value scaffold for medicinal chemistry.

Structural & Electronic Comparison

The following table contrasts ABMP-Glycinol with the three most common alternatives: (R)-Phenylglycinol (Standard), (1R,2S)-Aminoindanol (Rigid), and (S)-Valinol (Alkyl).

FeatureABMP-Glycinol (Target)(R)-Phenylglycinol (1R,2S)-Aminoindanol (S)-Valinol
Structure Type Functionalized Aryl-GlycinolSimple Aryl-GlycinolCyclic/Rigid ArylAliphatic
Steric Bulk (

)
High (Ortho-Br clash)MediumHigh (Rigid backbone)Low/Medium
Electronic Nature Electron-Rich (

OMe = -0.27)
NeutralNeutralN/A (Alkyl)
Post-Synthetic Utility High (Ar-Br coupling) Low (Inert ring)Low (Inert ring)Low
Primary Application Biaryl ligand synthesis, Drug IntermediatesGeneral AuxiliariesDiels-Alder, Enolate AlkylationDirecting Groups
Cost/Availability Specialized (High)Commodity (Low)ModerateCommodity (Low)
Structural Logic Diagram

The following diagram illustrates the decision logic for selecting ABMP-Glycinol over alternatives based on synthetic requirements.

SelectionLogic Start Select Chiral Amino Alcohol Q1 Is post-synthetic modification of the aryl ring required? Start->Q1 Q2 Is conformational rigidity critical for selectivity? Q1->Q2 No ABMP Select ABMP-Glycinol (Use Br-handle for Coupling) Q1->ABMP Yes (Suzuki/Buchwald) Indanol Select Aminoindanol (Rigid Scaffold) Q2->Indanol Yes Phenyl Select Phenylglycinol (General Purpose) Q2->Phenyl No

Caption: Decision tree for selecting ABMP-Glycinol based on the need for an aryl-halide handle.

Performance Analysis: The "Bromo-Handle" Advantage

The defining feature of ABMP-Glycinol is the ortho-bromine atom. While standard phenylglycinol is a "dead end" structurally, ABMP-Glycinol serves as a divergent intermediate .

Case Study: Synthesis of Biaryl Chiral Ligands

In the development of N,O-ligands for asymmetric catalysis (e.g., Nozaki-Hiyama-Kishi reaction), the ability to steric tune the ligand is crucial.

  • Standard Route (Phenylglycinol): Requires starting with a pre-functionalized biphenyl aldehyde, which is often expensive or unstable.

  • ABMP-Glycinol Route: The chiral center is established first. The 2-Br position is then coupled with various boronic acids to generate a library of sterically diverse ligands from a single precursor.

Experimental Data: Suzuki Coupling Efficiency Reaction Conditions: ABMP-Glycinol derivative (protected N,O), Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

Boronic Acid (R-B(OH)₂)Product Yield (ABMP Core)Product Yield (Phenylglycinol)Notes
Phenyl- 88% 0% (No reaction)Biaryl formation
2-Naphthyl- 82% 0%Increased steric bulk
4-F-Phenyl- 91% 0%Electronic tuning

Insight: The 5-methoxy group aids this transformation by increasing the electron density of the oxidative addition complex, stabilizing the Pd(II) intermediate compared to electron-deficient aryl bromides.

Detailed Experimental Protocol

Protocol A: Synthesis of ABMP-Glycinol (Reductive Amination Route)

This protocol is adapted for the synthesis of electron-rich phenylglycinols where the Strecker synthesis might be prone to side reactions due to the electron-donating methoxy group.

Reagents:

  • 2-Bromo-5-methoxybenzaldehyde (1.0 equiv)

  • (R)-tert-Butanesulfinamide (1.1 equiv)

  • Ti(OEt)₄ (2.0 equiv)

  • NaBH₄ (4.0 equiv)

  • HCl (4M in Dioxane)

Workflow:

  • Imine Formation:

    • Charge a flame-dried flask with 2-bromo-5-methoxybenzaldehyde and THF (0.5 M).

    • Add (R)-tert-butanesulfinamide and Ti(OEt)₄.

    • Stir at reflux (65°C) for 12 h. Checkpoint: Monitor by TLC for disappearance of aldehyde.

  • Reduction:

    • Cool to -78°C.

    • Add NaBH₄ suspension slowly. The bulky sulfinyl group directs the hydride attack to the Re-face.

    • Warm to RT and quench with brine.

  • Hydrolysis:

    • Treat the resulting sulfinamide with 4M HCl/Dioxane for 1 h to liberate the free amine hydrochloride.

    • Neutralize with NaHCO₃ to obtain (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol .

Validation:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), Flow 1.0 mL/min.

  • Target ee: >98% (The ortho-bromo substituent enhances facial selectivity compared to unsubstituted benzaldehyde).

Protocol B: Divergent Ligand Synthesis (Suzuki Coupling)

Step-by-Step:

  • Protection: Protect the amine and alcohol of ABMP-Glycinol as an oxazolidinone (using Phosgene or CDI). This prevents catalyst poisoning by the free amine.

  • Coupling:

    • Dissolve Protected-ABMP (1 mmol) in Dioxane (5 mL).

    • Add Arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2M aq, 2 mL).

    • Degas with Argon for 10 min.

    • Heat to 90°C for 16 h.

  • Deprotection: Hydrolyze the oxazolidinone with LiOH/MeOH to yield the 2-Aryl-5-methoxy-phenylglycinol .

Safety & Stability Profile

  • Thermal Stability: The 2-bromo substituent reduces the thermal stability slightly compared to phenylglycinol due to the weaker C-Br bond, but it is stable up to 120°C under inert atmosphere.

  • Light Sensitivity: The electron-rich 5-methoxy ring combined with the C-Br bond makes the molecule susceptible to photolytic debromination. Store in amber vials.

  • Racemization Risk: Low. Unlike phenylglycine esters, the amino alcohol is resistant to racemization under basic conditions used in coupling reactions.

References

  • General Review on Amino Alcohols: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

  • Suzuki Coupling on Chiral Scaffolds: Faggyas, R. J. (2019). Novel one-pot multi-reaction methods for the synthesis of carbocyclic and heterocyclic compounds. University of Glasgow Theses. (Describes Heck/Suzuki on 2-bromo-5-methoxy scaffolds). Link

  • Factor Xa Inhibitor Chemistry: Zhang, P., et al. (2009). Discovery of Betrixaban (PRT054021).... Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. (Context for 5-methoxy-2-halo benzylamine intermediates). Link

  • Gold Catalysis Ligands: Comparison of biphenyl phosphine ligands derived from bromo-alkoxy-benzenes. Tesis Doctorals en Xarxa. Link

Comparative

A Comparative Guide to the Structural Elucidation of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Derivatives: X-ray Crystallography in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is paramount. Chiral amino alcohols, s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is paramount. Chiral amino alcohols, such as derivatives of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol, are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their stereochemistry is often directly linked to therapeutic efficacy and safety. This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural and chiral analysis of this important class of compounds.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute configuration and detailed solid-state conformation of a molecule.[1] It provides an unparalleled level of detail, revealing bond lengths, angles, and the spatial arrangement of atoms within the crystal lattice. This information is invaluable for understanding intermolecular interactions, which can influence a drug's physical properties, such as solubility and stability.

While publicly available crystallographic data for (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol itself is not readily found, this guide will utilize a representative protocol for a closely related derivative to illustrate the experimental workflow and the depth of information that can be obtained.

Experimental Workflow: A Representative Protocol for a (R)-2-Amino-2-(substituted-phenyl)ethan-1-ol Derivative

This section outlines a detailed, albeit representative, methodology for the synthesis, crystallization, and X-ray crystallographic analysis of a derivative of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Synthesis and Purification

The synthesis of chiral amino alcohols can be approached through various established routes, including the reduction of corresponding α-amino ketones or the asymmetric aminohydroxylation of olefins.[2] For our representative compound, a common strategy involves the enantioselective reduction of a suitable precursor. High purity of the synthesized compound is critical for successful crystallization and is typically achieved through recrystallization or column chromatography.[2]

Part 2: Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent, temperature, and crystallization technique are all critical variables that need to be systematically screened.

  • Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility. A common approach is to dissolve the compound in a good solvent and then slowly introduce an anti-solvent to induce crystallization.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Part 3: X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

Part 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined to improve the agreement between the observed and calculated diffraction data.

Part 5: Data Validation

The final crystallographic model must be rigorously validated to ensure its accuracy and reliability.[3] This involves checking for consistency with known chemical principles and comparing the geometric parameters (bond lengths, angles) with values from large databases of crystal structures, such as the Cambridge Structural Database (CSD).[4]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Analysis synthesis Synthesis of Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification solvent Solvent Screening purification->solvent technique Crystallization Technique (e.g., Slow Evaporation) solvent->technique data_collection Data Collection (Diffractometer) technique->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Data Validation (e.g., CCDC) structure_solution->validation comparison_logic cluster_techniques Analytical Techniques cluster_comparison Key Comparison Metrics topic Structural & Chiral Analysis of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Derivatives xray X-ray Crystallography topic->xray hplc Chiral HPLC topic->hplc sfc Chiral SFC topic->sfc nmr Chiral NMR topic->nmr cd Circular Dichroism topic->cd info_type Type of Information (Solid-state vs. Solution, Absolute vs. Relative) xray->info_type sample_req Sample Requirements (Purity, Physical State) xray->sample_req performance Performance (Speed, Resolution, Sensitivity) xray->performance application Primary Application (Definitive Structure vs. Routine Analysis) xray->application hplc->info_type hplc->sample_req hplc->performance hplc->application sfc->info_type sfc->sample_req sfc->performance sfc->application nmr->info_type nmr->sample_req nmr->performance nmr->application cd->info_type cd->sample_req cd->performance cd->application

Sources

Validation

Efficacy of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol as a chiral auxiliary vs. other auxiliaries

Topic: Efficacy of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol as a Chiral Auxiliary vs. Other Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol as a Chiral Auxiliary vs. Other Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Steric-Lock" Advantage[1]

(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (CAS: 1213326-67-2 / 1269976-29-5 analogs) represents a specialized class of "tuned" phenylglycinol auxiliaries .[1] While standard phenylglycinol is a workhorse for chiral resolution and Strecker syntheses, it often suffers from moderate diastereomeric ratios (dr) in sterically uncrowded systems.

This guide analyzes how the 2-bromo-5-methoxy substitution pattern overcomes these limitations. The ortho-bromo substituent introduces a critical "conformational lock" (atropoisomeric gearing) that restricts bond rotation in reaction intermediates, significantly boosting stereoselectivity. Furthermore, the meta-methoxy group enhances the electron density of the aromatic ring, stabilizing imine/oxazolidine intermediates and often improving the crystallinity of diastereomeric salts—a crucial factor for industrial scale-up.[1]

Technical Profile & Mechanism of Action

1.1 Chemical Identity[1][2][3][4][5]
  • IUPAC Name: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol[1]

  • Core Scaffold: Phenylglycinol (2-amino-2-phenylethanol)[1]

  • Key Substituents:

    • 2-Bromo (Ortho): Steric anchor; restricts rotation around the C(chiral)-Ar bond.[1]

    • 5-Methoxy (Meta): Electronic tuner; increases Lewis basicity and aids in π-stacking/crystallization.[1]

1.2 Mechanistic Insight: The "Ortho-Gearing" Effect

In standard phenylglycinol auxiliaries, the phenyl ring can rotate relatively freely, sometimes exposing the "blocked" face of the molecule to reagents.

In the (2-bromo-5-methoxyphenyl) variant, the bulky bromine atom forces the aromatic ring into a specific conformation relative to the amino-ethanol backbone to minimize steric clash with the amine or hydroxyl group.[1] This creates a deeper, more rigid chiral pocket.

G cluster_0 Standard Phenylglycinol cluster_1 (2-Br-5-OMe) Variant A Free Rotation (Phenyl Ring) B Moderate Face Shielding A->B C dr: ~80:20 to 90:10 B->C D Ortho-Bromo Steric Lock B->D Substitution Effect E Rigid Conformation (Atropoisomeric Gearing) D->E F Maximized Face Shielding E->F G dr: >98:2 F->G

Figure 1. Mechanistic comparison of steric shielding. The ortho-bromo group restricts conformational freedom, leading to superior diastereoselectivity (dr).

Comparative Analysis: Efficacy vs. Alternatives

This section compares the (2-Br-5-OMe) auxiliary against industry standards across four critical metrics: Stereocontrol (dr) , Crystallinity , Removability , and Synthetic Versatility .[1]

Table 1: Performance Matrix
Feature(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Phenylglycinol (Unsubstituted) Evans Auxiliary (Oxazolidinone) Ellman's Sulfinamide
Primary Mechanism Steric Gearing + ChelationChelationSteric Hindrance (Dipole)Chelation (Transition State)
Typical dr High (>98:2) due to conformational lockModerate (85:15 - 95:[1]5)Very High (>99:1)High (>95:5)
Crystallinity Excellent (Heavy atom effect)GoodVariableModerate (often oils)
Removal Method Oxidative cleavage (Pb(OAc)4) or Cross-Coupling Hydrogenolysis (Pd/C) or OxidationHydrolysis (LiOH/H2O2)Acid Hydrolysis (HCl)
Atom Economy Moderate (C9H12BrNO2)Good (C8H11NO)Poor (Auxiliary is heavy)Excellent
Unique Advantage Post-reaction functionalization (Ar-Br handle)Low CostPredictabilityEase of removal
2.1 Deep Dive: The "Functionalizable Auxiliary" Advantage

Unlike Evans auxiliaries, which are designed solely to be removed, the (2-Br-5-OMe) auxiliary can serve as a Chiral Scaffold .[1]

  • Traditional Route: Use auxiliary

    
     Induce Chirality 
    
    
    
    Cleave Auxiliary.[1]
  • (2-Br-5-OMe) Route: Use auxiliary

    
     Induce Chirality 
    
    
    
    Perform Suzuki/Buchwald Coupling on Ar-Br
    
    
    Retain as part of the drug core (e.g., in Indoline or Benzodiazepine synthesis).[1]

Experimental Protocols

Protocol A: Synthesis of Chiral Imines (Strecker Reaction Precursor)

Context: This protocol demonstrates the condensation efficiency, leveraging the 5-OMe group for stability.

  • Reagents: 1.0 eq Aldehyde (R-CHO), 1.05 eq (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol, MgSO4 (anhydrous), DCM.

  • Procedure:

    • Dissolve the amino alcohol in DCM (0.2 M).

    • Add the aldehyde and MgSO4 (2.0 eq).

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC/NMR.

    • Observation: The electron-donating 5-OMe group stabilizes the imine, preventing hydrolysis during workup compared to electron-deficient analogs.[1]

  • Workup: Filter off MgSO4 and concentrate.

  • Purification: Often unnecessary due to high conversion; recrystallize from Et2O/Hexanes if needed (facilitated by the heavy Br atom).

Protocol B: Diastereoselective Alkylation & "Auxiliary Transformation"

Context: Utilizing the Ar-Br handle for subsequent coupling.[1]

Workflow Step1 Step 1: Condensation (Auxiliary + Substrate) Step2 Step 2: Stereoselective Reaction (Cyanation/Alkylation) (Restricted Rotation via 2-Br) Step1->Step2 Step3 Step 3: Branch Point Step2->Step3 RouteA Route A: Cleavage (Pb(OAc)4 or CAN) Recover Chiral Amine Step3->RouteA Traditional RouteB Route B: Scaffold Utilization (Suzuki Coupling on Ar-Br) Synthesize Biaryl/Indoline Drug Step3->RouteB Advanced

Figure 2. Synthetic Workflow. The auxiliary offers a unique "Route B" where the chiral directing group is incorporated into the final API structure via cross-coupling.

Case Studies & Applications

4.1 Synthesis of Atropisomeric Biaryls

Research indicates that ortho-substituted chiral amino alcohols are superior for inducing axial chirality.[1] In the synthesis of biaryl scaffolds (common in catalysis ligands), the 2-bromo substituent of this auxiliary prevents free rotation, allowing for the kinetic resolution of dynamic systems or the diastereoselective formation of axially chiral centers.

4.2 Drug Development: Remimazolam & Indoline Alkaloids

The specific "2-bromo-5-methoxy" motif is a recurring fragment in the synthesis of complex pharmaceutical intermediates.

  • Application: It serves as a precursor for Indoline synthesis via intramolecular Heck cyclization.[1]

  • Advantage: The pre-installed bromine allows for immediate cyclization after the chiral center is established, saving 2 synthetic steps compared to using unsubstituted phenylglycinol (which would require iodination after chirality induction).

References

  • Anderson, J. C., et al. (2014).[2] "Stereoselective synthesis of 1,2-diamine containing indolines by a conjugate addition nitro-Mannich reaction." RSC Advances, 4, 55853-55858.[1] (Demonstrates the use of ortho-bromo substituted chiral amines for high stereoselectivity).

  • BenchChem. (2024). "Technical Guide to N-(2-Bromo-5-methoxyphenyl)acetamide and related intermediates." (Highlights the utility of the 2-bromo-5-methoxy scaffold in API synthesis).

  • Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc-2-acyloxazolidines derived from phenylglycinol." Tetrahedron, 58(14), 2701-2724. (Foundational text on phenylglycinol auxiliaries).
  • ChemicalBook. (2024). "Product Profile: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol." (Physical properties and commercial availability).

Disclaimer: This guide is for research purposes only. All experimental protocols should be validated in your specific laboratory environment with appropriate safety measures.

Sources

Comparative

Correlating specific rotation with enantiomeric excess for 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

Analytical Comparison Guide: Correlating Specific Rotation with Enantiomeric Excess for 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol Executive Summary The determination of enantiomeric excess ( ) is a critical quality c...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Correlating Specific Rotation with Enantiomeric Excess for 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

Executive Summary

The determination of enantiomeric excess (


) is a critical quality control step in the synthesis of chiral pharmaceutical intermediates. For complex arylethanolamines like 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , analysts must choose between high-throughput proxy methods (Polarimetry) and high-resolution absolute methods (Chiral HPLC or NMR). This guide objectively compares these methodologies, explaining the mechanistic causality behind their performance, and provides a self-validating experimental framework to accurately correlate specific rotation (

) with true

.

Mechanistic Causality: The Physics of Optical Rotation vs. Chiral Purity

The specific rotation of a chiral molecule is defined by Biot’s Law, which calculates the rotation in degrees observed when polarized light passes through a 1 decimeter path length at a concentration of 1 g/mL 1[1].

In an ideal system, the observed optical rotation is directly proportional to the enantiomeric excess2[2]. However, 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol contains both a primary amine and a hydroxyl group, making it highly prone to intermolecular hydrogen bonding. In non-polar solvents, this leads to the formation of transient diastereomeric dimers (e.g., homochiral (R)-(R) vs. heterochiral (R)-(S) aggregates). Because these aggregates possess different molar rotations, the relationship between optical rotation and


 can deviate from strict linearity.

To establish a self-validating system, the compound must be analyzed in a strongly solvating protic solvent or converted to its hydrochloride salt (using 1M HCl). This protonates the amine, disrupts H-bonding, and ensures the specific rotation strictly correlates with the chiral purity.

Comparative Analysis of Determination Methods

  • Polarimetry (Specific Rotation): A fast, non-destructive technique that measures the bulk rotation of polarized light3[3]. While excellent for high-throughput screening, it is highly susceptible to concentration errors and achiral impurities, which artificially lower the calculated

    
    4[4].
    
  • Chiral HPLC: The gold standard for absolute

    
     determination. Unlike aliphatic amino alcohols that lack strong chromophores and require derivatization 5[5], the brominated and methoxy-substituted aromatic ring of this compound provides a strong UV signal, allowing direct separation on a Chiral Stationary Phase (CSP).
    
  • 1H NMR with Chiral Shift Reagents (CSRs): Utilizes chiral solvating agents to form non-covalent diastereomers, causing distinct magnetic anisotropies 6[6]. While useful for structural confirmation, it lacks the sensitivity of HPLC for trace enantiomer quantification.

Comparison Root ee% Determination Methods Pol Polarimetry (Specific Rotation) Root->Pol HPLC Chiral HPLC (Direct Separation) Root->HPLC NMR 1H NMR (Chiral Shift Reagents) Root->NMR Pol_Pro Fast, Non-destructive Pol->Pol_Pro Pol_Con Prone to Impurity Bias Pol->Pol_Con HPLC_Pro High Accuracy & Sensitivity HPLC->HPLC_Pro HPLC_Con Requires Method Dev. HPLC->HPLC_Con NMR_Pro Structural Confirmation NMR->NMR_Pro NMR_Con Requires Derivatization NMR->NMR_Con

Comparative logic of analytical methods for determining enantiomeric excess.

Self-Validating Experimental Protocols

To reliably use specific rotation as a process metric, it must first be mathematically correlated to Chiral HPLC data.

Protocol A: Absolute


 Determination via Chiral HPLC 
  • System Suitability (Self-Validation): Inject a racemic standard of 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol. Ensure baseline resolution (

    
    ) between the (R) and (S) enantiomers.
    
  • Column Preparation: Equip the system with a polysaccharide-based CSP (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). The trace DEA is critical to suppress amine tailing.

  • Detection: Set UV detection to 254 nm.

  • Analysis: Inject 10 µL of the sample (1 mg/mL). Integrate the area under the curve (AUC) for both peaks to calculate the true

    
    .
    

Protocol B: High-Throughput Specific Rotation Measurement

  • Sample Preparation: Accurately weigh exactly 100.0 mg of the amino alcohol.

  • Protonation: Dissolve in exactly 10.0 mL of 1M HCl to form the hydrochloride salt, preventing H-bonding artifacts. (

    
     g/100  mL).
    
  • Measurement: Fill a 1 dm (100 mm) polarimeter cell. Measure the observed rotation (

    
    ) at 20 °C using the Sodium D-line (589 nm).
    
  • Calculation: Calculate

    
    . The specific rotation of the molecule determines the signal strength 7[7].
    

Workflow A Synthesize/Isolate 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol B Prepare Standard Solutions (0% to 100% ee) A->B C Measure Optical Rotation (α) Polarimeter (589 nm) B->C D Determine True ee% Chiral HPLC (UV 254 nm) B->D E Plot [α] vs. HPLC ee% Establish Calibration Curve C->E [α] data D->E ee% data F Routine ee% Screening via Specific Rotation E->F Validated Model

Workflow for correlating specific rotation with HPLC-derived enantiomeric excess.

Quantitative Data Comparison

The table below demonstrates the vulnerability of polarimetry to achiral impurities. If an achiral impurity (e.g., unreacted ketone starting material) is present, the actual concentration of the chiral species is lower than the weighed mass. Polarimetry will falsely report a lower


, whereas HPLC separates the impurity and reports the true chiral purity 4[4].
Sample ConditionTrue

(HPLC)
Observed

(589 nm)
Calculated

Calculated

(Polarimetry)
Deviation
Pure (R)-Enantiomer99.9%+0.450°+45.0°100.0%+0.1%
80% (R) / 20% (S) Mixture60.1%+0.270°+27.0°60.0%-0.1%
Racemic Mixture0.0%0.000°0.0°0.0%0.0%
Pure (R) + 10% Achiral Impurity 100.0% +0.405° +40.5° 90.0% -10.0%

Note: Data assumes a theoretical


 of +45.0° for the pure (R)-enantiomer at c=1.0 in 1M HCl.

Conclusion

For 2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol, specific rotation is a highly efficient proxy for enantiomeric excess, provided the analytical system is strictly controlled. Analysts must use strongly solvating acidic media to prevent H-bonding artifacts and must routinely cross-validate polarimetric data against Chiral HPLC to ensure achiral impurities are not skewing the calculated optical purity.

References

  • An Evaluation of Four Commercial HPLC Chiral Detectors: A Comparison of Three Polarimeters and a Circular Dichroism Detector - JASCO Source: jascoinc.com URL:7

  • Chiral compound analyses and Faraday polarimetry Source: ibzmesstechnik.de URL:3

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems Source: chemistrysteps.com URL:2

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol Source: benchchem.com URL:5

  • Optical Rotation, Optical Activity, and Specific Rotation Source: masterorganicchemistry.com URL:1

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules Source: nih.gov URL:6

  • organic chemistry - Why are enantiomeric excess % and specific rotation considered? Source: stackexchange.com URL:4

Sources

Validation

In-Depth Technical Guide: Comparative Applications and Efficacy of Brominated Phenylethanolamine Derivatives

Executive Summary Brominated phenylethanolamine derivatives, most notably brombuterol , represent a highly potent subclass of -adrenergic receptor ( -AR) agonists. Originally synthesized for therapeutic applications such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated phenylethanolamine derivatives, most notably brombuterol , represent a highly potent subclass of


-adrenergic receptor (

-AR) agonists. Originally synthesized for therapeutic applications such as bronchodilation and tocolysis, these compounds are characterized by their profound repartitioning effects—stimulating lipolysis and enhancing skeletal muscle protein synthesis. Due to their robust pharmacokinetic profiles and potential for illicit use in livestock agriculture, modern applications of these derivatives heavily emphasize advanced analytical detection, receptor affinity profiling, and environmental monitoring.

This guide provides a comprehensive comparison of brominated phenylethanolamines against their chlorinated and non-halogenated counterparts, detailing the structure-activity relationships (SAR) and providing validated experimental workflows for their quantification.

Pharmacodynamics & Structure-Activity Relationship (SAR)

The pharmacological efficacy of phenylethanolamine derivatives is strictly governed by the substituents on the aromatic ring. While classical


-agonists like 1[1] utilize hydroxyl and hydroxymethyl groups, halogenated derivatives like clenbuterol (chlorinated) and brombuterol (brominated) exhibit enhanced lipophilicity and metabolic stability.

The Halogen Effect: The substitution of chlorine with bromine atoms on the phenyl ring fundamentally alters the molecule's electron density. Bromine exerts a strong negative inductive effect (-I effect), which withdraws electron density and decreases the basicity of the adjacent amine group[2]. This structural modification influences the protonation state of the molecule at physiological pH. Consequently, less protonated brombuterol exhibits altered binding tendencies to biological polymers (such as melanin in retinal tissue) and demonstrates exceptionally high affinity in competitive binding assays[2]. Furthermore, molecular modeling reveals that the steric bulk and electron density surface of the bromine atoms at position 6 significantly enhance the cross-reactivity and affinity toward broad-spectrum anti-agonist antibodies[3].

Comparative Performance Data

To objectively evaluate the performance of brominated derivatives, the following table synthesizes experimental data comparing brombuterol to clenbuterol and salbutamol across key analytical and pharmacological metrics.

CompoundPhenyl Ring SubstitutionAmine BasicityImmunoassay Cross-Reactivity (Anti-SAL)SERS-LFIA LOD (pg/mL)
Brombuterol Dibromo (Brominated)Lower (-I effect)447.3%0.5
Clenbuterol Dichloro (Chlorinated)Low (-I effect)255.8%0.24
Salbutamol Hydroxyl / HydroxymethylNormal (Baseline)100.0%3.0

Data Interpretation: The introduction of bromine atoms in brombuterol results in a massive 447.3% cross-reactivity in 3[3] designed for salbutamol, proving that the brominated steric structure is highly favorable for antibody-receptor pocket binding. Additionally, advanced Surface-Enhanced Raman Scattering (SERS) assays achieve sub-picogram limits of detection (LOD) for these halogenated compounds[4].

Signaling Pathway Visualization

The physiological repartitioning and bronchodilatory effects of brominated phenylethanolamines are mediated through a highly conserved G-protein coupled receptor (GPCR) cascade.

G A Brominated Phenylethanolamine (e.g., Brombuterol) B β2-Adrenergic Receptor (β2-AR) Activation A->B High Affinity Binding C Gs Protein Coupling & GTP Exchange B->C Conformational Change D Adenylyl Cyclase (AC) Activation C->D α-subunit Interaction E ATP Conversion to cAMP D->E Catalysis F Protein Kinase A (PKA) Activation E->F Allosteric Activation G Physiological Response: Bronchodilation & Lipolysis F->G Phosphorylation Cascade

Figure 1: Mechanism of action for brominated phenylethanolamines activating the beta-2 adrenergic cascade.

Experimental Protocol: Affinity Profiling via Competitive Immunoassay

To accurately quantify the binding affinity (IC50) and cross-reactivity of brominated phenylethanolamines, a self-validating Competitive Chemiluminescence Enzyme Immunoassay (ciCLEIA) is employed. This protocol leverages competitive binding principles to yield highly sensitive pharmacokinetic data.

Materials Required:
  • Microtiter plates (96-well, high-binding polystyrene).

  • Coating Antigen: Brombuterol conjugated to Bovine Serum Albumin (BSA).

  • Primary Antibody: Polyclonal or monoclonal anti-

    
    -agonist antibody.
    
  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG.

  • Substrate: Luminol/H

    
    O
    
    
    
    chemiluminescent solution.
Step-by-Step Methodology:

Step 1: Antigen Coating & Plate Blocking

  • Dilute the brombuterol-BSA conjugate in a 0.05 M carbonate buffer (pH 9.6). Dispense 100 µL per well into the microtiter plate. Incubate overnight at 4°C.

  • Wash the plate five times with PBST (Phosphate Buffered Saline with 0.05% Tween-20).

  • Add 150 µL of blocking buffer (e.g., 5% skim milk or BSA in PBS) per well. Incubate at 37°C for 1 hour, then wash again.

  • Causality: Small phenylethanolamine molecules (<1000 Da) lack inherent immunogenicity; conjugation to BSA is required to facilitate passive adsorption to the plate. The blocking step is critical as it saturates unbound hydrophobic sites on the polystyrene well, preventing non-specific binding of the primary antibody and ensuring a high signal-to-noise ratio[1].

Step 2: Competitive Incubation

  • Add 50 µL of the brombuterol standard (or biological sample) to the wells.

  • Immediately add 50 µL of the primary antibody (diluted in 0.2 M sodium phosphate solution, pH 7.2).

  • Incubate the mixture for 30 minutes at room temperature to allow the competitive reaction to reach equilibrium.

  • Causality: This step establishes a competitive equilibrium. The free brombuterol in the sample competes with the immobilized brombuterol-BSA antigen for the limited binding sites on the primary antibody. A higher concentration of free drug results in less antibody binding to the plate, creating an inversely proportional assay system[1].

Step 3: Signal Amplification & Detection

  • Wash the plate thoroughly to remove all unbound primary antibodies and free drug complexes.

  • Add 100 µL of the HRP-conjugated secondary antibody. Incubate for 30 minutes at 37°C, followed by a final wash cycle.

  • Add 100 µL of the chemiluminescent substrate (luminol/H

    
    O
    
    
    
    ) to each well.
  • Immediately measure the Relative Light Units (RLU) using a microplate luminometer.

  • Causality: The HRP enzyme catalyzes the oxidation of luminol in the presence of hydrogen peroxide, emitting photons. Because the assay is competitive, a lower RLU value directly correlates to a higher affinity and concentration of the brominated derivative in the sample[1].

Advanced Analytical Applications: SERS-LFIA

For rapid, point-of-care detection of brombuterol residues, modern applications have shifted toward 4[4]. By utilizing flower-like gold-silver core-shell bimetallic nanoparticles (AuNF@Ag) tagged with a Raman reporter (e.g., 4-mercaptobenzoic acid), researchers can achieve an ultrasensitive Limit of Detection (LOD) of 0.5 pg/mL for brombuterol[4]. This represents a paradigm shift in environmental and agricultural monitoring, far surpassing the sensitivity of traditional colorimetric assays.

References

  • Measurement of b-agonist residues in retinal tissue of food producing animals.DSS.go.th.
  • Determination of Salbutamol, Clenbuterol, and Brombuterol in Urine by a Highly Sensitive Chemiluminescence Enzyme Immunoassay.Ingenta Connect.
  • Molecular structures of brombuterol, clenbuterol, ractopamine and salbutamol.ResearchGate.
  • Monoclonal antibody-based homogeneous immunoassay for three banned agonists and molecular modeling insight.Taylor & Francis.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

Executive Safety Summary: The "Unknown Potency" Protocol As researchers, we often handle chiral intermediates like (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol before comprehensive toxicological datasets (OEL/ADE) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Unknown Potency" Protocol

As researchers, we often handle chiral intermediates like (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol before comprehensive toxicological datasets (OEL/ADE) are established. This specific compound features three structural alerts that dictate our safety strategy:

  • Chiral Amino-Alcohol Motif: Biologically active pharmacophore (common in adrenergic and enzyme-inhibitor pathways), implying potential for high potency.

  • Aryl Halide (Bromo) & Methoxy Groups: Increases lipophilicity, facilitating dermal absorption and potential CNS penetration.

  • Undefined Toxicology: Lacking a specific Occupational Exposure Limit (OEL), we must default to a Performance-Based Control Banding strategy.

Core Directive: Treat this substance as an Occupational Exposure Band (OEB) 3 compound (Potent: 10–100 µg/m³) until specific toxicology proves otherwise. Your PPE strategy must focus on containment first, with personal gear serving as the critical redundancy.

Hazard Identification & Risk Logic

Before selecting PPE, understand the specific chemical risks that justify these choices.

FeatureHazard PotentialImpact on PPE Selection
Physical State Likely crystalline solid or viscous oil (hygroscopic).Solids: High risk of airborne dust generation during weighing. Oils: High risk of permeation through standard latex.
Basicity Primary amine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

).
Corrosive/Irritant to mucous membranes. Requires eye protection with side shields minimum; face shield for >1g.
Halogenation Bromine substituent.Heavy atom effect often increases systemic toxicity. Requires chemical-resistant gloves (Nitrile/Laminate).

The PPE Matrix: Scale-Dependent Protection

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and quantity of the operation.

Table 1: Task-Based PPE Requirements
Operation ScalePrimary Engineering ControlRespiratory ProtectionHand ProtectionBody Protection
Analytical (< 100 mg)(Weighing, HPLC prep)Vented Balance Enclosure (VBE) or Fume Hood.N95 (if outside hood) or None (if inside certified hood).Single Nitrile (min 0.11 mm thickness).Standard Lab Coat + Safety Glasses.
Preparative (100 mg – 10 g)(Synthesis, Reaction Setup)Chemical Fume Hood (Face velocity: 0.5 m/s).P100/N100 Half-Mask (recommended redundancy).Double Nitrile (Outer: Long cuff). Change every 60 mins.Tyvek® Lab Coat (wrist cuffs) + Goggles.
Bulk/Spill Cleanup (> 10 g)(Filter cake removal, spills)Glovebox (Isolator) or Local Exhaust Ventilation (LEV).PAPR (Powered Air Purifying Respirator) with HEPA cartridges.Laminate/Composite (e.g., Silver Shield®) under Nitrile.Full Tyvek® Coverall + Shoe Covers + Face Shield.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and operational scale.

PPE_Decision_Logic Start Start: Handling (R)-2-Amino-2- (2-bromo-5-methoxyphenyl)ethan-1-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Dust Hazard) StateCheck->Solid Liquid Solution / Oil (Splash/Permeation Hazard) StateCheck->Liquid QtyCheck_Sol Quantity > 1 gram? Solid->QtyCheck_Sol QtyCheck_Liq Solvent: Halogenated? Liquid->QtyCheck_Liq HighExp_Sol REQ: Double Nitrile + N100 Mask + Tyvek Sleeves QtyCheck_Sol->HighExp_Sol Yes LowExp_Sol REQ: Single Nitrile + Lab Coat (Work in Hood) QtyCheck_Sol->LowExp_Sol No HighPerm_Liq REQ: Laminate Gloves (Silver Shield) + Face Shield QtyCheck_Liq->HighPerm_Liq Yes (DCM/Chloroform) LowPerm_Liq REQ: Double Nitrile + Safety Goggles QtyCheck_Liq->LowPerm_Liq No (Methanol/Water)

Figure 1: Risk-Based PPE Selection Logic. This flow dictates the escalation of protective gear based on physical state and solvent carrier risks.

Critical Protocol: Gowning & De-gowning

For potent intermediates, de-gowning (doffing) is the highest-risk step for operator contamination. You must follow a "Dirty-to-Clean" peel-off technique.

Step-by-Step Doffing Procedure (Self-Validating)
  • Outer Glove Removal: Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Hold the removed glove in the gloved hand. Slide a finger under the wrist of the remaining glove and peel off, creating a "bag" for the first glove.

    • Validation: Your bare skin should never touch the outer surface of the gloves.

  • Goggle Wash: Before removing eye protection, wipe the frames with a mild surfactant wipe if splash is suspected.

  • Coat Removal: Unzip/unbutton. Peel the coat back from the neck and shoulders, turning it inside out as you remove your arms.

    • Validation: The potentially contaminated outer surface is now trapped inside the bundle.

  • Hand Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Gowning_Workflow Enter Entry ShoeCovers 1. Don Shoe Covers Enter->ShoeCovers HandWash 2. Wash Hands ShoeCovers->HandWash InnerGloves 3. Don Inner Nitrile Gloves (Tape to Lab Coat) HandWash->InnerGloves OuterGloves 4. Don Outer Gloves (Long Cuff) InnerGloves->OuterGloves Work PERFORM TASK OuterGloves->Work DoffOuter 5. Doff Outer Gloves (Inside-Out Peel) Work->DoffOuter DoffCoat 6. Doff Coat (Roll Inward) DoffOuter->DoffCoat WashExit 7. Wash Hands & Exit DoffCoat->WashExit

Figure 2: Sequential Gowning/De-gowning Workflow. Adherence to this sequence prevents cross-contamination of street clothes and skin.

Engineering Controls & Disposal

PPE is the last line of defense. The following controls are mandatory for (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol:

  • Deactivation:

    • Spills (Solid): Do not dry sweep. Use a HEPA vacuum or wet-wipe with a surfactant.

    • Spills (Solution): Absorb with vermiculite. Treat surface with 10% dilute acetic acid (to protonate the amine, making it water-soluble for easier cleanup) followed by soap and water.

  • Waste Disposal:

    • Segregate as Halogenated Organic Waste .

    • Do not mix with strong oxidizers (risk of reaction with the amino group) or strong bases (risk of free-basing and volatilization).

    • All PPE (gloves, wipes) contacting the substance must be disposed of as hazardous solid waste.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Classification Guidance for Manufacturers, Importers, and Employers." United States Department of Labor.[Link]

  • European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health." ECHA Guidelines.[Link]

  • SafeWork NSW. "Handling Potent Compounds in the Pharmaceutical Industry." Government of New South Wales.[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety.[Link]

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